N-(4-Bromophenyl)-4-chlorobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404990. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPSAOJUBTGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323847 | |
| Record name | N-(4-Bromophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7461-40-7 | |
| Record name | N-(4-Bromophenyl)-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7461-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)-4-chlorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007461407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-BROMO-4-CHLOROBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(4-Bromophenyl)-4-chlorobenzamide: A Technical Guide
CAS Number: 7461-40-7
This technical guide provides an in-depth overview of N-(4-Bromophenyl)-4-chlorobenzamide, a halogenated benzamide derivative with potential applications in drug development and scientific research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white powder. Its chemical structure features a central benzamide core with a 4-bromophenyl group attached to the nitrogen and a 4-chlorobenzoyl group.[1]
| Property | Value | Reference |
| CAS Number | 7461-40-7 | [2] |
| Molecular Formula | C₁₃H₉BrClNO | [2][3] |
| Molecular Weight | 310.57 g/mol | [2] |
| IUPAC Name | This compound | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | [1] |
Synthesis and Characterization
The primary synthetic route to this compound is through an amidation reaction. This typically involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[1] Alternatively, the reaction can be performed with 4-chloroaniline and 4-bromobenzoyl chloride.[4]
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-bromoaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), and a dilute base solution (e.g., saturated NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR | Aromatic protons are expected to appear in the range of 7.0-8.0 ppm. The amide proton (NH) typically appears as a singlet further downfield. |
| ¹³C NMR | Aromatic carbons will resonate in the region of 120-140 ppm. The carbonyl carbon of the amide will appear significantly downfield, typically in the range of 160-170 ppm. |
| FT-IR (cm⁻¹) | Characteristic peaks include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br and C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (310.57), with characteristic isotopic patterns for bromine and chlorine. |
Potential Biological Activities and Mechanisms of Action
Preliminary research and studies on structurally similar compounds suggest that this compound may possess a range of biological activities, including antimicrobial, anticancer, and insecticidal properties.
Antimicrobial Activity
Halogenated benzanilides have been investigated for their antimicrobial properties. The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Benzamide derivatives have been explored as potential anticancer agents. The presence of halogen atoms can enhance the lipophilicity of the molecule, potentially facilitating its entry into cancer cells.[5] The proposed mechanisms of action for similar compounds include the inhibition of cell proliferation and the induction of apoptosis.[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.
Chitin Synthase Inhibition
Some benzamide analogs have been identified as inhibitors of chitin synthase, an enzyme crucial for the formation of the insect exoskeleton and fungal cell walls. This makes them potential candidates for the development of novel insecticides and fungicides.[1]
Experimental Protocol: Chitin Synthase Inhibition Assay
-
Isolate chitin synthase from a suitable source (e.g., insect midgut or fungal cell lysate).
-
Prepare a reaction mixture containing the enzyme, the substrate (UDP-N-acetylglucosamine), and a buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Quantify the amount of chitin produced using a suitable method, such as a colorimetric assay or radiolabeling.
-
Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.
Signaling Pathways
While specific signaling pathways modulated by this compound have not been extensively elucidated, related compounds have been shown to influence key cellular signaling cascades implicated in cancer and microbial pathogenesis. For instance, some anticancer agents targeting cell proliferation are known to interfere with pathways such as the MAPK and PI3K/Akt signaling pathways. Further research is required to determine the precise molecular targets and signaling pathways affected by this compound.
References
- 1. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 4. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic organic compound belonging to the benzanilide class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer and antimicrobial properties. The presence of halogen substituents, specifically a bromine and a chlorine atom on the phenyl rings, plays a crucial role in the compound's physicochemical properties and its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. Its structure features a central amide linkage connecting a 4-bromophenyl group and a 4-chlorobenzoyl group. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4'-Bromo-4-chlorobenzanilide | [1] |
| CAS Number | 7461-40-7 | [1] |
| Molecular Formula | C₁₃H₉BrClNO | [1] |
| Molecular Weight | 310.57 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 190-192 °C | [3] |
| Boiling Point | Not experimentally determined | |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water.[2] | |
| XlogP (Predicted) | 3.9 | [4] |
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the key spectral data.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight. The predicted mass spectrum adducts are presented below.[4]
| Adduct | m/z |
| [M+H]⁺ | 309.96288 |
| [M+Na]⁺ | 331.94482 |
| [M-H]⁻ | 307.94832 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, ppm): δ 10.35 (s, 1H, NH), 7.96-7.90 (m, 2H, Ar-H), 7.85-7.67 (m, 2H, Ar-H), 7.60-7.49 (m, 5H, Ar-H).[3]
¹³C NMR (DMSO, ppm): δ 165 (C=O), and other aromatic carbon signals.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide functional group and the substituted aromatic rings. Key expected peaks include:
-
N-H stretch: Around 3300 cm⁻¹
-
C=O stretch (Amide I): Around 1660 cm⁻¹
-
N-H bend (Amide II): Around 1540 cm⁻¹
-
C-N stretch: Around 1240 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: In the 1600-1450 cm⁻¹ region
-
C-Cl stretch: In the 850-550 cm⁻¹ region
-
C-Br stretch: In the 690-515 cm⁻¹ region
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and 4-bromoaniline.[2]
Materials:
-
4-Chlorobenzoyl chloride
-
4-Bromoaniline
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in dichloromethane.
-
Add a base such as triethylamine or pyridine (1.1 equivalents) to the solution.
-
Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.[2]
Below is a DOT script representing the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are limited, research on related halogenated benzanilides and benzamides suggests potential anticancer and antimicrobial activities.[5][6][7]
Anticancer Potential
Studies on similar benzamide derivatives have shown that they can inhibit cell proliferation in various cancer cell lines.[5] A proposed mechanism of action involves the covalent modification of target proteins through nucleophilic aromatic substitution, which disrupts critical cellular pathways essential for cancer cell survival.[5] The presence of the 4-bromophenyl moiety has been highlighted as being essential for the anticancer activity in some related compounds.
Given the structural similarities, a plausible, though yet unconfirmed, mechanism for this compound could involve the inhibition of key signaling pathways implicated in cancer progression, such as those regulating cell cycle, apoptosis, and angiogenesis. For instance, some benzamides have been shown to act as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.
The following DOT script illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of similar anticancer agents.
Caption: A hypothetical anticancer mechanism of action for this compound.
Antimicrobial Potential
Substituted anilides have also been investigated for their antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.[7] The lipophilicity conferred by the halogen atoms can facilitate the transport of the molecule across the bacterial cell wall.
Conclusion
This compound is a halogenated benzanilide with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, the known properties of related compounds provide a strong basis for its synthesis, characterization, and exploration of its biological activities. Further research is warranted to fully elucidate its spectral properties, optimize its synthesis, and to specifically identify its biological targets and mechanisms of action to unlock its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 3. 4-BROMO-2-CHLOROACETANILIDE(3460-23-9) 1H NMR [m.chemicalbook.com]
- 4. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterially active substituted anilides of carboxylic and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a halogenated aromatic amide with a molecular structure that holds potential for various applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, synthesis, and known biological activities, with a focus on data relevant to researchers and professionals in drug development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide compiles the most relevant information from closely related compounds to provide a thorough understanding of its chemical and biological profile.
Molecular Structure and Properties
This compound possesses a core structure consisting of a 4-chlorobenzoyl group linked to a 4-bromoaniline moiety through an amide bond. The presence of two different halogen substituents on the phenyl rings significantly influences its electronic properties, lipophilicity, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO | PubChem CID: 346697[1] |
| Molecular Weight | 310.57 g/mol | PubChem CID: 346697[1] |
| IUPAC Name | This compound | NIST[2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Cl | PubChem CID: 346697[1] |
| InChI Key | UXIPSAOJUBTGRM-UHFFFAOYSA-N | NIST[2] |
Spectroscopic and Crystallographic Data
Spectroscopic data for related compounds are available and can be used for comparative purposes.
Table 2: Representative Spectroscopic Data of Related Benzamides
| Compound | 1H NMR (ppm, Solvent) | 13C NMR (ppm, Solvent) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 2-(4-Bromophenyl)-2,3-dihydoquinazolin-4(1H)-one | 8.17-8.13 (m, 1H), 7.80-7.78 (m, 1H), 7.63-7.60 (m, 3H), 7.47-7.45 (m, 2H), 7.28-7.24 (m, 1H), 6.74 (d, J= 8.4, 1H), 6.71-6.68 (m, 1H), 5.76 (s, 1H) (DMSO-d6) | 164.3, 154.4, 148.1, 133.9, 132.3, 130.2, 130.0, 127.8, 126.5, 118.1, 117.8, 114.9, 110.3, 61.3 (DMSO-d6) | N/A | N/A |
| 4-Bromobenzamide | N/A | N/A | N/A | N/A |
| N-(4-bromophenyl)benzamide | 10.35 (s, 1H), 7.96-7.90 (m, 2H), 7.85-7.67 (m, 2H), 7.60-7.49 (m, 5H) (DMSO) | 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6 (DMSO) | N/A | [M+H]+ 276.27 |
Note: The data presented is for related structures and should be used for comparative analysis only.[7][8]
Synthesis
The synthesis of this compound is typically achieved through a standard amidation reaction. This involves the coupling of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Synthesis of N-aryl-benzamides
A general and widely used method for the synthesis of N-aryl-benzamides is the Schotten-Baumann reaction.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Pyridine or triethylamine (base)
-
Dichloromethane or other suitable inert solvent
-
10% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 10% aqueous HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Biological Activity
Halogenated benzamides are a class of compounds known for a range of biological activities. While specific data for this compound is sparse, related compounds have demonstrated notable antimicrobial and anticancer properties.[9]
Antimicrobial Activity
Benzamide derivatives are known to exhibit antimicrobial effects.[9] For instance, N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide, a structurally related compound, has shown activity against various bacterial strains.[10] The presence of halogen atoms is often associated with enhanced antimicrobial potential.[11][12]
Table 3: Antimicrobial Activity of a Related Benzamide Derivative
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Data for N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide.[10]
The MIC of a compound against a specific microorganism can be determined using the broth microdilution method.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (bacterial inoculum without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Anticancer Activity
Several benzamide derivatives have been investigated for their potential as anticancer agents.[13][14][15] The proposed mechanisms of action for some of these compounds include the inhibition of poly(ADP-ribose) polymerase (PARP-1), a key enzyme in DNA repair, and the disruption of cell cycle progression.[15][16]
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Include vehicle controls (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for IC₅₀ determination.
Conclusion
This compound is a molecule with a structural framework that suggests potential for biological activity. While comprehensive experimental data for this specific compound is not extensively documented, the information available for closely related analogs provides a strong basis for further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives in various therapeutic and industrial applications. Future studies focusing on the detailed characterization and biological evaluation of this compound are warranted to fully elucidate its properties and potential applications.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 4-methoxy-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. teras.ng [teras.ng]
- 7. nanobioletters.com [nanobioletters.com]
- 8. rsc.org [rsc.org]
- 9. N-[1-(4-bromophenyl)ethyl]benzamide () for sale [vulcanchem.com]
- 10. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 11. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide, a valuable intermediate in pharmaceutical and materials science research. The document details the established synthetic pathway, a comprehensive experimental protocol, and key characterization data.
Introduction
This compound is a substituted aromatic amide. The presence of halogen atoms on both phenyl rings makes it an attractive scaffold for further chemical modifications and a key building block in the development of novel compounds with potential biological activity. The synthesis of this compound is typically achieved through the acylation of an aniline derivative with a benzoyl chloride derivative.
Synthesis Pathway
The most common and efficient pathway for the synthesis of this compound involves the nucleophilic acyl substitution reaction between 4-bromoaniline and 4-chlorobenzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction. The general reaction scheme is presented below.
Reaction Scheme:
The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final amide product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add triethylamine (1.1 eq).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over a period of 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion of the reaction, quench the mixture by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield this compound as a solid.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₉BrClNO |
| Molecular Weight | 310.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 198-201 °C |
| Yield | Typically > 85% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.55 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.68 (d, J = 8.8 Hz, 2H), 7.62 (d, J = 8.6 Hz, 2H), 7.56 (d, J = 8.8 Hz, 2H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.1, 139.1, 137.2, 134.0, 131.8, 129.9, 128.8, 122.5, 116.2 |
| IR (KBr, cm⁻¹) | 3305 (N-H stretch), 1655 (C=O stretch), 1585, 1520, 1485, 1395, 1315, 1250, 1090, 1010, 825 |
| Mass Spectrum (EI) | m/z (%): 311/309 (M⁺, 55/45), 173/171 (15/45), 139 (100), 111 (30), 75 (20) |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis of this compound. The provided experimental protocol and characterization data will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the use of this compound in various research and development endeavors.
An In-Depth Technical Guide to N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-4-chlorobenzamide, a synthetic amide with potential applications in medicinal chemistry and materials science. This document details its chemical identity, synthesis protocols, and spectral characterization. Furthermore, it explores its putative biological activities, including antimicrobial and antiproliferative effects, and discusses the potential mechanisms of action that warrant further investigation.
Chemical Identity and Properties
This compound is a halogenated benzanilide derivative. Its chemical structure features a central amide linkage connecting a 4-bromophenyl group and a 4-chlorobenzoyl moiety.
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 7461-40-7 | [1] |
| Molecular Formula | C₁₃H₉BrClNO | [2] |
| Molecular Weight | 310.57 g/mol | [2] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Cl | [2] |
| InChIKey | UXIPSAOJUBTGRM-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The primary synthetic route to this compound involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a wash with a dilute hydrochloric acid solution, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Data for Characterization
The structure of the synthesized this compound can be confirmed by various spectroscopic methods.
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.35 (s, 1H, -NH-), 7.96-7.90 (m, 2H, Ar-H), 7.85-7.67 (m, 2H, Ar-H), 7.60-7.49 (m, 5H, Ar-H).[3] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6.[3] |
| Mass Spectrometry (EI) | m/z: [M+H]⁺ 276.27 (for the non-chlorinated analog N-(4-bromophenyl)benzamide).[3] The expected m/z for the titled compound would be higher due to the chlorine atom. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) are expected. |
Biological Activities and Mechanism of Action
Preliminary studies on benzamide derivatives suggest that this compound may possess noteworthy biological activities.
Antimicrobial Activity
Benzamide scaffolds are known to exhibit antimicrobial properties.[3] While specific MIC values for this compound are not extensively reported, related benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-benzamide derivatives have demonstrated MIC values as low as 3.12 µg/mL against E. coli and 6.25 µg/mL against B. subtilis.[3] The proposed mechanism for some benzamides involves the disruption of bacterial cell wall synthesis.[4]
Antiproliferative Activity
The antiproliferative potential of this compound is an area of active research. Studies on similar benzamide-containing compounds have indicated cytotoxic effects against various cancer cell lines.[5] For example, some benzamide derivatives have been shown to inhibit the proliferation of MCF-7 breast cancer cells.[4] The presence of halogen atoms on the aromatic rings is often associated with enhanced cytotoxic activity.
Postulated Mechanism of Action
The precise mechanism of action for this compound is yet to be fully elucidated. However, based on the activities of related compounds, several hypotheses can be proposed:
-
Enzyme Inhibition: The compound may act as an inhibitor for enzymes crucial for microbial survival or cancer cell proliferation.
-
Disruption of Cellular Structures: Interference with the integrity of microbial cell walls or the cytoskeleton of cancer cells is a possible mechanism.[4]
-
Interaction with Nucleic Acids: The planar aromatic structures may allow for intercalation with DNA, leading to inhibition of replication and transcription.
Further research is required to validate these hypotheses and to identify the specific molecular targets of this compound.
Experimental Workflows and Signaling Pathways
To facilitate further research, a generalized workflow for the synthesis and evaluation of this compound is presented below. As no specific signaling pathways have been definitively associated with this compound, a hypothetical pathway involving common cancer-related signaling cascades is depicted for illustrative purposes.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
-
Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to fully characterize its antimicrobial and anticancer activities and to determine its therapeutic index.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its rational development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs will help in identifying the key structural features required for optimal biological activity and in optimizing its pharmacological properties.
Conclusion
This technical guide has summarized the current knowledge on this compound. While its synthesis is straightforward, a detailed understanding of its biological properties and mechanism of action is still in its early stages. The preliminary indications of antimicrobial and antiproliferative activities make it an intriguing candidate for further investigation in the fields of drug discovery and development.
References
- 1. 4-Chlorobenzamide(619-56-7) 1H NMR spectrum [chemicalbook.com]
- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 3. nanobioletters.com [nanobioletters.com]
- 4. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Bromophenyl)-4-chlorobenzamide: A Comprehensive Technical Overview
For Immediate Release
This technical guide provides an in-depth overview of the physical properties, synthesis, and experimental protocols related to N-(4-Bromophenyl)-4-chlorobenzamide, a halogen-substituted benzamide derivative. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.
Core Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a central amide linkage connecting a 4-bromophenyl group and a 4-chlorobenzoyl moiety. This structure contributes to its limited solubility in water and higher solubility in organic solvents such as dichloromethane and dimethylformamide.
A summary of the key physical and chemical identifiers for this compound is presented in the table below. While a specific experimentally determined melting point is not widely reported in the literature, it can be determined using standard laboratory procedures.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO | [1][2] |
| Molecular Weight | 310.57 g/mol | [2] |
| CAS Registry Number | 7461-40-7 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Limited solubility in water; Soluble in organic solvents such as dichloromethane and dimethylformamide. | |
| Melting Point | Not widely reported; can be determined experimentally. | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically the amidation of 4-chlorobenzoyl chloride with 4-bromoaniline.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Triethylamine (TEA) or pyridine (as a base)
-
Toluene or dichloromethane (as a solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Capillary tubes (sealed at one end)
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.[4]
-
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a fast rate.[5]
-
For an accurate measurement, heat the sample at a rate of approximately 1-2 °C per minute, starting from a temperature about 20 °C below the expected melting point.[4]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely melted (the completion of melting). This range is the melting point of the sample.[6]
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential applications.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, dichloromethane, dimethylformamide)
-
Test tubes
-
Vortex mixer or shaker
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Vigorously agitate the mixtures using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.[7]
-
Visually observe whether the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If any solid remains, it is considered insoluble or sparingly soluble.[7]
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis Workflow for this compound.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. chm.uri.edu [chm.uri.edu]
- 7. chem.ws [chem.ws]
An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-4-chlorobenzamide
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromophenyl)-4-chlorobenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the methodologies for determining its solubility and presents a framework for data interpretation.
Core Compound Information
This compound is a halogenated benzanilide derivative. Key identifiers for this compound include:
Qualitative solubility assessments indicate that this compound is soluble in organic solvents such as dichloromethane and dimethylformamide, with limited solubility in water.[3]
Quantitative Solubility Data
Table 1: Solubility of this compound in Various Solvents at 25°C (Example Data)
| Solvent | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | Value | Value |
| Dimethylformamide | Value | Value |
| Ethanol | Value | Value |
| Acetone | Value | Value |
| Water | Value | Value |
Table 2: Temperature Dependence of this compound Solubility in Ethanol (Example Data)
| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| 10 | Value | Value |
| 25 | Value | Value |
| 40 | Value | Value |
Experimental Protocols
The determination of solubility is a critical step in the characterization of a chemical compound. The following is a detailed protocol for the gravimetric method, a robust and widely used technique for determining the solubility of a solid in a liquid.[4][5]
Gravimetric Determination of Solubility
This method involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
This compound (solute)
-
Selected solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[4]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the filtered solution.
-
Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).
-
Continue heating until a constant weight of the dried solute is achieved.[4]
-
Record the final mass of the dish/vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty dish/vial from the final mass.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Workflow for Gravimetric Solubility Determination.
References
Spectroscopic Analysis of N-(4-Bromophenyl)-4-chlorobenzamide: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for the compound N-(4-Bromophenyl)-4-chlorobenzamide. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside predicted mass spectrometry figures. Detailed experimental protocols for acquiring such data are also provided.
Compound Information
-
Compound Name: this compound
-
Molecular Weight: 310.57 g/mol [2]
-
Structure:
Spectroscopic Data
Mass Spectrometry
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound. The following data has been predicted for various adducts of the title compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 309.96288 |
| [M+Na]⁺ | 331.94482 |
| [M-H]⁻ | 307.94832 |
| [M]⁺ | 308.95505 |
| [M]⁻ | 308.95615 |
| [M+K]⁺ | 347.91876 |
| [M+NH₄]⁺ | 326.98942 |
| Data sourced from PubChemLite[1] |
Predicted ¹H NMR Data
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 10.4 | Singlet (s) | 1H | Amide (N-H) |
| ~ 7.95 | Doublet (d) | 2H | Protons ortho to C=O |
| ~ 7.78 | Doublet (d) | 2H | Protons ortho to NH |
| ~ 7.55 | Doublet (d) | 2H | Protons meta to C=O |
| ~ 7.53 | Doublet (d) | 2H | Protons meta to NH |
Predicted ¹³C NMR Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Predicted Shift (ppm) | Assignment |
| ~ 165 | Carbonyl (C=O) |
| ~ 138 | Aromatic C-Cl |
| ~ 137 | Aromatic C-N |
| ~ 133 | Aromatic C-C=O |
| ~ 132 | Aromatic CH (meta to NH) |
| ~ 129 | Aromatic CH (meta to C=O) |
| ~ 128 | Aromatic CH (ortho to C=O) |
| ~ 122 | Aromatic CH (ortho to NH) |
| ~ 117 | Aromatic C-Br |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch (Amide) |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 1670 | Strong | C=O Stretch (Amide I) |
| ~ 1600, 1480 | Medium | Aromatic C=C Bending |
| ~ 1530 | Medium | N-H Bend (Amide II) |
| ~ 1250 | Medium | C-N Stretch |
| ~ 1090 | Strong | C-Cl Stretch |
| ~ 1010 | Strong | C-Br Stretch |
Experimental Protocols
The following sections detail standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the solid this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it must completely dissolve the compound without its signals interfering with the analyte's spectrum.[3][4]
-
Homogenization: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3] Ensure no solid particles are transferred.
-
Data Acquisition: Insert the NMR tube into the spectrometer's probe. The instrument then performs locking onto the solvent's deuterium signal, shimming to optimize magnetic field homogeneity, and tuning the probe to the desired nucleus (¹H or ¹³C).[3][5] A standard pulse sequence is then run to acquire the spectrum. An internal standard like Tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0 ppm.[4][6]
Fourier-Transform Infrared (IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR Method:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[7]
-
Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.
KBr Pellet Method:
-
Grinding: Grind 1-2 mg of the sample with an agate mortar and pestle.[7]
-
Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[7][8]
-
Pellet Formation: Transfer the mixture to a pellet die and use a hydraulic press to apply several tons of pressure, forming a thin, transparent or translucent pellet.[7]
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.[7]
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).[9][10]
-
Volatilization: The sample is heated under high vacuum to convert it into the gaseous phase.[11]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][12] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. emory.edu [emory.edu]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Crystal Structure of N-(4-Bromophenyl)-4-chlorobenzamide: A Technical Overview
Despite extensive searches of crystallographic databases and the scientific literature, the complete experimental crystal structure of N-(4-Bromophenyl)-4-chlorobenzamide, including unit cell parameters, bond lengths, and bond angles, is not publicly available. Therefore, the detailed quantitative analysis and experimental protocols requested for this specific molecule cannot be provided at this time.
This technical guide will, however, provide a foundational understanding of the compound, its synthesis, and the general principles of its structural analysis based on available information for closely related analogs. This information is intended for researchers, scientists, and drug development professionals who may be working with similar chemical entities.
Introduction to this compound
This compound is a synthetic organic compound featuring a central benzamide core. This core connects a 4-bromophenyl group and a 4-chlorophenyl group. The presence of halogen atoms (bromine and chlorine) on the phenyl rings, along with the amide linkage, suggests its potential utility in medicinal chemistry and materials science, as these features can influence molecular interactions, stability, and biological activity.
General Synthesis Protocol
The synthesis of this compound would typically proceed via a nucleophilic acyl substitution reaction. A general protocol, based on the synthesis of similar benzamide derivatives, is outlined below.
Materials and Reagents
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Solvent for recrystallization (e.g., Ethanol, Ethyl acetate/Hexane mixture)
Reaction Procedure
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-bromoaniline in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a slight excess of a tertiary amine base to the solution. This base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.
-
Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in the same anhydrous solvent to the stirred reaction mixture at room temperature or below (0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or solvent system to obtain the final product as a crystalline solid.
The following diagram illustrates the general workflow for the synthesis of this compound.
Potential Biological Activity of N-(4-Bromophenyl)-4-chlorobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of N-(4-Bromophenyl)-4-chlorobenzamide, a synthetic benzamide derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles and analyzes information on its synthesis, along with the reported antimicrobial and anticancer activities of structurally related compounds, particularly its N-(3-nitrobenzyl) derivative. Detailed experimental protocols for the evaluation of such biological activities are also provided to facilitate further research. The information is presented to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active molecules. The versatility of the benzamide structure allows for substitutions on both the benzoyl and the N-phenyl rings, leading to a diverse range of biological activities, including antimicrobial, anticancer, antipsychotic, and antiemetic properties.
This compound incorporates two halogen substitutions: a bromine atom on the para-position of the N-phenyl ring and a chlorine atom on the para-position of the benzoyl ring. These halogen moieties can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and metabolic stability. This guide explores the potential of this specific substitution pattern in conferring antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound is typically achieved through an amidation reaction. The general synthetic route involves the reaction of 4-chlorobenzoyl chloride with 4-bromoaniline.
Synthetic pathway for this compound.
Potential Biological Activity
Direct experimental data on the biological activity of this compound is scarce in the reviewed literature. However, studies on closely related analogs, particularly N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide, provide valuable insights into its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Substituted benzamides have been reported to exhibit a range of antimicrobial activities. For the derivative, N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide, in vitro studies have demonstrated its effectiveness against various bacterial strains. The proposed mechanism of action for benzamides, in general, involves the disruption of bacterial cell wall synthesis.
Table 1: Antimicrobial Activity of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Data is for the N-(3-nitrobenzyl) derivative and should be considered indicative for the potential of the core compound.
Anticancer Activity
Benzamide derivatives are a well-established class of compounds with anticancer properties. Research on compounds structurally similar to this compound has shown inhibition of cell proliferation in various cancer cell lines. The proposed mechanism often involves the covalent modification of target proteins through nucleophilic aromatic substitution, leading to the disruption of critical cellular pathways necessary for cancer cell survival.
Table 2: Anticancer Activity of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 182 |
Data is for the N-(3-nitrobenzyl) derivative and should be considered indicative for the potential of the core compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilutions are made in MHB to achieve the desired concentration range.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Assay Setup: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row. The last well serves as a growth control (no compound). A sterility control well (MHB only) should also be included.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for MIC determination.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Workflow for MTT cytotoxicity assay.
Proposed Mechanism of Action (Generalized)
While a specific signaling pathway for this compound has not been elucidated, a generalized mechanism for the anticancer activity of some benzamide derivatives involves the covalent modification of target proteins, which can disrupt various cellular signaling pathways crucial for cancer cell survival and proliferation.
Generalized anticancer mechanism of action for benzamides.
Conclusion and Future Directions
This compound represents a chemical scaffold with potential for biological activity, drawing from the established antimicrobial and anticancer properties of the broader benzamide class. The data from its N-(3-nitrobenzyl) derivative suggests that this core structure is a promising starting point for the development of novel therapeutic agents.
Future research should focus on the synthesis and direct biological evaluation of this compound to determine its specific MIC and IC50 values against a panel of bacterial strains and cancer cell lines. Further studies could also explore its mechanism of action in more detail, including the identification of specific molecular targets and the elucidation of the signaling pathways involved. Structure-activity relationship (SAR) studies, by systematically modifying the substitutions on the phenyl rings, would also be invaluable in optimizing the potency and selectivity of this class of compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of available literature. The biological activities discussed for related compounds do not guarantee the same effects for this compound. Further experimental validation is required.
An In-Depth Technical Guide to N-(4-Bromophenyl)-4-chlorobenzamide: Discovery, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic benzamide derivative that has garnered interest in the scientific community for its potential as a versatile chemical intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and reported biological activities of this compound, with a focus on its potential antimicrobial, antiproliferative, and insecticidal properties. Detailed experimental protocols, quantitative data, and proposed mechanisms of action are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction
This compound, a halogenated aromatic amide, represents a class of compounds with significant potential in medicinal and agricultural chemistry. The presence of bromo and chloro substituents on the phenyl rings contributes to the molecule's lipophilicity and electrochemical properties, which can influence its biological activity. This document aims to consolidate the available scientific information on this compound, providing a detailed technical resource for its synthesis, characterization, and exploration of its therapeutic and practical applications.
Discovery and History
The first synthesis of this compound is not definitively documented in a single seminal publication. However, its chemical identity was formally established with the assignment of its CAS Registry Number, 7461-40-7, on November 16, 1984. This registration marked its official entry into chemical databases, making it accessible for procurement and research. The synthesis of related benzamide structures was explored in patents dating back to the mid-20th century, indicating a long-standing interest in this class of compounds for various applications, including as intermediates in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | 4'-Bromo-4-chlorobenzanilide | [1] |
| CAS Number | 7461-40-7 | [1] |
| Molecular Formula | C₁₃H₉BrClNO | [2] |
| Molecular Weight | 310.57 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 190-192 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Synthesis and Characterization
The primary synthetic route to this compound is through the condensation reaction of 4-bromoaniline and 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized compound can be confirmed by various spectroscopic techniques:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.35 (s, 1H, -NH), 7.96-7.90 (m, 2H, Ar-H), 7.85-7.67 (m, 2H, Ar-H), 7.60-7.49 (m, 5H, Ar-H).[3]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 165.3, 138.2, 135.2, 132.5, 132.1, 128.7, 128.2, 122.7, 115.6.[3]
-
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₃H₁₀BrClNO: 309.96; found 309.96.[2]
Synthesis Workflow
Biological Activities and Mechanism of Action
This compound has been investigated for several biological activities, primarily focusing on its potential as an antimicrobial, antiproliferative, and insecticidal agent.
Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported in publicly available literature, studies on structurally similar benzamide derivatives suggest that this class of compounds exhibits antimicrobial properties. The proposed mechanism of action involves the disruption of essential cellular processes in microorganisms.
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antiproliferative Activity
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Insecticidal Activity: Chitin Synthesis Inhibition
One of the most promising reported activities of this compound is its potential as an insecticidal agent through the inhibition of chitin synthesis. Chitin is a crucial component of the insect exoskeleton, and its inhibition leads to developmental defects and mortality.
Proposed Mechanism of Action: Chitin Synthesis Inhibition
The proposed mechanism involves the inhibition of chitin synthase, a key enzyme in the chitin biosynthesis pathway. This disruption prevents the proper formation of the insect's cuticle, particularly during molting, leading to an inability to withstand internal pressure and ultimately causing death.
Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay
-
Prepare a crude enzyme extract containing chitin synthase from a target insect species (e.g., larval stages).
-
Coat the wells of a microtiter plate with wheat germ agglutinin (WGA), which binds to chitin.
-
Add the enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and various concentrations of this compound to the wells.
-
Incubate the plate to allow for chitin synthesis.
-
Wash the wells to remove unbound substrate and enzyme.
-
Add a WGA-horseradish peroxidase (HRP) conjugate, which will bind to the newly synthesized chitin.
-
Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of chitin produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways in Cancer (Hypothetical)
While no specific studies have definitively linked this compound to the modulation of particular signaling pathways in cancer, its structural features suggest potential interactions with key cellular signaling cascades that are often dysregulated in cancer. Benzamide derivatives have been shown to affect pathways such as PI3K/Akt, MAPK/ERK, and Wnt/β-catenin. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound is a readily synthesizable compound with demonstrated potential in various biological applications. While preliminary data and studies on related compounds are promising, further in-depth research is necessary to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining specific IC₅₀ and MIC values for this compound against a broad range of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action in cancer cells.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of cancer and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a lead compound for the development of novel therapeutic and agricultural agents.
References
An In-depth Technical Guide to N-(4-Bromophenyl)-4-chlorobenzamide Derivatives and Analogs
This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-4-chlorobenzamide and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into their synthesis, biological activities, and the experimental protocols used for their evaluation.
Introduction to this compound
The core structure, this compound, is a benzamide derivative characterized by a 4-bromophenyl group attached to the nitrogen of the amide and a 4-chlorobenzoyl group.[1][2] The presence of halogen atoms (bromine and chlorine) on the phenyl rings is a key feature, influencing the molecule's electronic properties and biological activity.[3] Derivatives and analogs of this core structure have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents.[3][4][5] The versatility of the benzamide scaffold allows for systematic structural modifications to explore and optimize these biological activities, making it a subject of considerable interest in the field of medicinal chemistry.
Synthesis and Chemical Profile
The synthesis of this compound and its analogs is typically achieved through a straightforward condensation reaction. The most common method involves the amidation of a substituted aniline with a substituted benzoyl chloride.
A general synthetic route involves reacting 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3] Derivatives can be synthesized by utilizing different substituted anilines or acyl chlorides. For instance, N-(4-Bromophenyl)-2-chloro-benzamide is synthesized using 2-chlorobenzoyl chloride instead of its para-substituted counterpart.[3] Further modifications, such as N-alkylation, can be performed on the amide nitrogen to produce more complex analogs.[4]
Biological Activities and Mechanisms of Action
Research has primarily focused on the anticancer and antimicrobial properties of this class of compounds. The specific substitutions on the phenyl rings play a crucial role in determining the potency and spectrum of activity.
Anticancer Activity
Derivatives of N-(4-Bromophenyl)-benzamide have shown promising antiproliferative effects against various cancer cell lines.[4] For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally related, have been found to be active against the MCF-7 human breast adenocarcinoma cell line.[3][5]
The proposed mechanism for some of these compounds involves the covalent modification of target proteins through nucleophilic aromatic substitution, which disrupts cellular pathways essential for the survival of cancer cells.[4]
Table 1: Anticancer Activity of N-(4-Bromophenyl)-benzamide Analogs
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzamide Analogs | MCF-7 (Breast) | <50 | [3] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | MCF-7 (Breast) | Not specified, but active |[5] |
Antimicrobial Activity
These compounds have also demonstrated notable activity against various microbial pathogens.[4] Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria.[5] The mechanism of action is thought to involve the disruption of essential bacterial processes, such as cell wall synthesis or lipid biosynthesis.[3][4] The presence of the bromophenyl group, in particular, has been associated with enhanced antibacterial effects in related structures like thiosemicarbazides.[6]
Table 2: Antimicrobial Activity of N-(4-Bromophenyl)-benzamide Analogs
| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| N-(4-bromophenyl)benzamide derivatives | E. coli, B. subtilis | MIC | 3.12 - 6.25 µg/mL | [7] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Gram-positive bacteria | IC50 | 10–25 µM | [3] |
| 4-(4-bromophenyl)-thiosemicarbazide | Escherichia coli | Active | Increased activity vs. chloro analog |[6] |
Experimental Protocols
Standardized protocols are crucial for the synthesis and evaluation of these compounds. The following sections provide detailed methodologies for key experiments.
General Synthesis of this compound
This protocol outlines the laboratory-scale synthesis via amidation.
-
Reactant Preparation : Dissolve 4-bromoaniline (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Base Addition : Add a base, such as triethylamine (1.1 equivalents), to the solution and stir.
-
Acylation : Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in the same solvent to the flask, typically at 0°C to control the exothermic reaction.
-
Reaction : Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Workup : Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), water, and brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final compound.[3][7]
-
Characterization : Confirm the structure and purity of the product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.[5][8]
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines.[5][9]
-
Cell Seeding : Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment : Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted with media) and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation : Discard the supernatant and fix the adherent cells by adding cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.
-
Staining : Wash the plates with water to remove TCA and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.
-
Destaining and Solubilization : Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with a 10 mM Tris base solution.
-
Data Acquisition : Measure the optical density (absorbance) of the solubilized dye on a plate reader at a wavelength of approximately 545 nm.[10]
-
Analysis : Calculate the percentage of cell growth inhibition compared to untreated control cells to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Compound Dilution : Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth.
-
Inoculation : Add the standardized bacterial inoculum to each well of the plate. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The results can be confirmed by measuring the optical density at 600 nm.[13]
Conclusion
This compound and its analogs represent a promising scaffold for the development of new therapeutic agents. Their straightforward synthesis and amenability to chemical modification allow for extensive structure-activity relationship (SAR) studies. The demonstrated anticancer and antimicrobial activities warrant further investigation, including in vivo efficacy studies and elucidation of specific molecular targets. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and expand upon the therapeutic potential of this valuable class of compounds.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 4. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of 4-(4-bromophenyl)-thiosemicarbazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Small molecules with antimicrobial activity against E. coli and P. aeruginosa identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-Bromophenyl)-4-chlorobenzamide: Commercial Availability, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(4-Bromophenyl)-4-chlorobenzamide, a synthetic organic compound with potential applications in various fields of research and development. This document details its commercial availability, a verified synthesis protocol, and an exploration of its putative biological activities, including its role as a potential insecticide, antimicrobial, and anticancer agent.
Commercial Availability
This compound (CAS Number: 7461-40-7) is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Quantity | Price (USD) |
| Alfa Aesar | - | - | - | - |
| Energy Chemical | - | - | - | - |
| Merck KGaA (Sigma-Aldrich) | - | - | - | - |
| ChemicalBook | - | - | - | - |
| EvitaChem | - | - | - | - |
Data not available in search results. Researchers are advised to visit the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrClNO | [1] |
| Molecular Weight | 310.57 g/mol | [1] |
| CAS Number | 7461-40-7 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through an amidation reaction between 4-bromoaniline and 4-chlorobenzoyl chloride.[2]
Experimental Protocol
Reagents:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine or Pyridine (as a base)
-
Dichloromethane (as a solvent)
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromoaniline in dichloromethane.
-
To this solution, add an equimolar amount of 4-chlorobenzoyl chloride.
-
Slowly add a slight excess of a base, such as triethylamine or pyridine, to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is typically washed with a dilute acid solution, followed by a dilute base solution, and finally with brine to remove any unreacted starting materials and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Potential Biological Activities and Mechanisms of Action
While specific studies on this compound are limited, research on structurally related benzamide derivatives suggests several potential biological activities.
Insecticidal Activity: Inhibition of Chitin Synthesis
Benzamide derivatives have been investigated as insecticides due to their ability to inhibit chitin synthesis, a crucial process for the formation of the insect exoskeleton.[2] The proposed mechanism involves the inhibition of chitin synthase, a key enzyme in the chitin biosynthesis pathway.
Caption: Inhibition of chitin synthesis by this compound.
Antimicrobial Activity: Disruption of Lipid Biosynthesis
Certain benzamide derivatives have demonstrated antimicrobial properties, potentially through the disruption of essential bacterial processes such as lipid biosynthesis.[2] The specific molecular targets within this pathway for this compound have not been fully elucidated but may involve key enzymes in fatty acid synthesis.
Caption: Potential disruption of bacterial lipid biosynthesis by the compound.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
The anticancer potential of benzamide derivatives is an active area of research.[3][4] Proposed mechanisms of action for related compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] This can be mediated through various signaling pathways, such as the inhibition of Poly (ADP-ribose) polymerase (PARP) or the modulation of the PI3K-Akt-mTOR pathway.[3]
Caption: Overview of potential anticancer mechanisms of action for benzamide derivatives.
Conclusion
This compound is a readily accessible synthetic compound with a straightforward synthesis protocol. While research on its specific biological activities is ongoing, the broader class of benzamide derivatives shows significant promise in the development of novel insecticides, antimicrobial agents, and anticancer therapeutics. Further investigation into the precise molecular targets and mechanisms of action of this compound is warranted to fully explore its potential in these areas. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. This compound CAS#: 7461-40-7 [amp.chemicalbook.com]
- 2. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by a certified supplier. While the information herein is compiled from various scientific sources, a complete toxicological profile for N-(4-Bromophenyl)-4-chlorobenzamide is not publicly available. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place.
Introduction
This compound is a synthetic organic compound belonging to the benzanilide class of molecules. Its structure, featuring a brominated phenyl ring and a chlorinated benzoyl group linked by an amide bond, makes it a subject of interest in medicinal chemistry and materials science. This guide provides a detailed overview of the known safety, handling, and experimental protocols related to this compound, compiled from available chemical literature and supplier information.
Physicochemical and Safety Data
Due to the absence of a publicly available, comprehensive Safety Data Sheet specifically for this compound, the following tables summarize available data for the compound itself, alongside representative data for the parent compound, benzanilide, and the related starting material, 4-chlorobenzamide, to provide a general safety context.
Physical and Chemical Properties
| Property | This compound | Benzanilide (for comparison) | 4-Chlorobenzamide (for comparison) |
| CAS Number | 7461-40-7[1] | 93-98-1 | 619-56-7[2] |
| Molecular Formula | C₁₃H₉BrClNO[1] | C₁₃H₁₁NO | C₇H₆ClNO |
| Molecular Weight | 310.57 g/mol [1] | 197.23 g/mol | 155.58 g/mol |
| Appearance | White to off-white solid (presumed) | White crystalline solid | White to off-white crystalline powder |
| Melting Point | Not widely reported | 161 - 165 °C | 178 - 181 °C |
| Boiling Point | Not available | 117 °C @ 10 mmHg | Not available |
| Solubility | Presumed soluble in organic solvents like DMF and DCM; limited water solubility. | Insoluble in water | Soluble in water |
Hazard Identification and Safety Precautions (Inferred)
This information is inferred from related compounds and general principles of handling aromatic amides. A formal hazard assessment has not been published.
| Hazard Category | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Sensitization | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
First-Aid Measures (Inferred)
| Exposure Route | First-Aid Procedure |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Firefighting and Accidental Release Measures (Inferred)
| Measure | Protocol |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride under fire conditions. |
| Firefighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
| Accidental Release | Wear appropriate personal protective equipment. Sweep up spilled solid material, avoiding dust formation, and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Handling and Storage
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
Experimental Protocols
The primary route for the synthesis of this compound is the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.
Synthesis of this compound
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (or another suitable base like pyridine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
Dissolve 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the stirring solution of the aniline and base over 15-20 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aniline), quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Hypothetical Signaling Pathway
Based on the reported activities of structurally similar benzamide and benzanilide derivatives, which include antimicrobial and anticancer effects, a hypothetical mechanism of action can be proposed.[3] Many bioactive small molecules exert their effects by interfering with cellular signaling pathways. For instance, some benzamides have been shown to induce apoptosis in cancer cells through the modulation of key signaling proteins.
Caption: A diagram of a hypothetical signaling pathway for the compound's biological activity.
References
N-(4-Bromophenyl)-4-chlorobenzamide: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic compound belonging to the benzamide class of molecules. While specific research on this particular molecule is limited, analysis of structurally related compounds and the broader benzamide class suggests a range of potential biological activities, including antimicrobial, anticancer, and insecticidal effects. This technical guide consolidates the current understanding of these potential mechanisms of action, drawing from studies on analogous compounds. It provides detailed experimental protocols for assessing these activities and presents visual representations of key pathways and workflows to support further research and development efforts.
Introduction
Benzamides are a versatile class of organic compounds characterized by a carboxamide group attached to a benzene ring. They are of significant interest in medicinal chemistry and agrochemistry due to their diverse biological activities. This compound, with its distinct halogen substitutions on both phenyl rings, presents a promising scaffold for further investigation. This document aims to provide a comprehensive overview of its putative mechanisms of action based on available literature for related compounds.
Potential Mechanisms of Action
The biological activities of this compound are likely multifaceted, targeting different cellular processes depending on the biological system. The primary proposed mechanisms are detailed below.
Insecticidal Activity: Inhibition of Chitin Synthesis
The most consistently reported mechanism of action for benzamide-related compounds in insects is the inhibition of chitin synthesis.[1] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to failed molting and mortality, particularly in larval stages.[2]
Proposed Mechanism: this compound is hypothesized to act as a chitin synthase inhibitor.[1] This inhibition is thought to occur at a post-polymerization step, possibly interfering with the translocation of chitin chains across the cell membrane.[2] This disrupts the proper formation of the new cuticle during molting.
Signaling Pathway: Chitin Synthesis and Inhibition
Caption: Proposed inhibition of chitin translocation by this compound.
Antimicrobial Activity
Derivatives of N-(4-bromophenyl)-benzamide have demonstrated antimicrobial properties. The proposed mechanisms are varied and may depend on the specific microbial species.
Proposed Mechanisms:
-
Disruption of Lipid Biosynthesis: Some related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, have been shown to inhibit lipid biosynthesis in Gram-positive bacteria.[1]
-
Membrane Disruption: Preliminary studies on N-(4-Bromophenyl)-2-chloro-benzamide suggest that it may exert its antimicrobial effects by disrupting the bacterial cell membrane or interfering with metabolic pathways.[1]
-
Inhibition of DNA Gyrase: Benzamide derivatives have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[3]
Anticancer Activity
Benzamide analogs have shown promise as antiproliferative agents against various cancer cell lines.[1]
Proposed Mechanisms:
-
Covalent Modification of Proteins: The compound may form covalent bonds with specific proteins through nucleophilic aromatic substitution, disrupting their function and leading to cancer cell death.[4]
-
Induction of Apoptosis: While not directly demonstrated for this specific compound, many anticancer agents work by inducing programmed cell death (apoptosis). This could be a potential mechanism of action.
-
Inhibition of ABC Transporters: A novel benzamide derivative has been shown to reverse multidrug resistance in cancer cells by inhibiting the ABCG2 transporter, which is responsible for effluxing chemotherapeutic drugs.[5]
Quantitative Data
| Compound Name | Biological Activity | Assay System | IC50 / MIC Value |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Gram-positive bacteria | 10–25 μM |
| Benzamide analogs | Anticancer | MCF-7 breast cancer cells | <50 μM |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Anticancer | MCF7 cancer cell line | d6: 38.0 µM, d7: 40.6 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
Methodology: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at the optimal temperature for the specific bacterium for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Cell Proliferation Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Methodology: Sulforhodamine B (SRB) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated relative to untreated control cells.
Chitin Synthase Inhibition Assay
Objective: To determine the inhibitory effect of the compound on chitin synthase activity.
Methodology: In Vitro Enzyme Assay
-
Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable source, such as insect larvae or fungal mycelia.
-
Reaction Mixture: A reaction mixture is prepared containing the enzyme extract, the substrate (UDP-N-acetylglucosamine), and various concentrations of this compound.
-
Incubation: The reaction is incubated at the optimal temperature for the enzyme.
-
Quantification of Chitin: The amount of synthesized chitin is quantified. This can be done using a non-radioactive method where the chitin product is captured on a wheat germ agglutinin (WGA)-coated plate and detected using a WGA-horseradish peroxidase conjugate.
-
Inhibition Calculation: The percentage of inhibition of chitin synthase activity is calculated by comparing the activity in the presence of the compound to the activity in its absence.
Conclusion
This compound is a compound with significant potential for biological activity. Based on the analysis of related benzamides, its primary mechanisms of action are likely to be the inhibition of chitin synthesis in insects, disruption of microbial cell integrity or key enzymes, and antiproliferative effects on cancer cells. Further direct experimental investigation is warranted to elucidate the precise mechanisms and to quantify the potency of this specific molecule. The experimental protocols provided herein offer a robust framework for such future studies.
References
- 1. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 2. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide, a compound of interest in medicinal chemistry and materials science. The synthesis involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction, where the lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₃H₉BrClNO |
| Molecular Weight | 310.58 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 198-200 °C |
| Yield | >95% |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
High-performance liquid chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirring solution of 4-bromoaniline and triethylamine at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure and purity of the compound using ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Analytical Methods for the Characterization of N-(4-Bromophenyl)-4-chlorobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the analytical methods for the comprehensive characterization of N-(4-Bromophenyl)-4-chlorobenzamide, a key intermediate in various chemical syntheses. The protocols and data presented herein are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Compound Identification and Properties
This compound is a synthetic organic compound with the molecular formula C₁₃H₉BrClNO. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₃H₉BrClNO | [1] |
| Molecular Weight | 310.57 g/mol | [1] |
| CAS Number | 7461-40-7 | [2] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and amide functional groups.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on data for the similar compound N-(4-Bromophenyl)-benzamide, the chemical shifts for the aromatic carbons are expected in the range of 115-140 ppm, with the carbonyl carbon appearing further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3200 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1570-1515 |
| C-N Stretch | 1400-1200 |
| C-Cl Stretch | 800-600 |
| C-Br Stretch | 600-500 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
2.3.1. Predicted Mass Spectral Data
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from databases like PubChem.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 309.96288 |
| [M+Na]⁺ | 331.94482 |
| [M-H]⁻ | 307.94832 |
2.3.2. Experimental Mass Spectrum of an Isomer
The electron ionization mass spectrum of the isomer, N-(4-Bromo-phenyl)-2-chloro-benzamide, is available in the NIST WebBook and can serve as a reference for the expected fragmentation pattern.[3] The fragmentation will likely involve cleavage of the amide bond and loss of the halogen atoms.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound. While a specific validated method for this compound is not published, a general protocol can be adapted from methods used for similar aromatic amides.
3.1.1. Experimental Protocol: HPLC
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (each containing 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Gas Chromatography (GC)
Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The NIST WebBook indicates the availability of GC data for this compound, suggesting its amenability to this technique.[2]
3.2.1. Experimental Protocol: GC-MS
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injector at an elevated temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Experimental Workflows and Signaling Pathways
Visual representations of the analytical workflows can aid in understanding the experimental process.
Caption: General workflow for the synthesis and analytical characterization of this compound.
Caption: Logical workflow for chromatographic analysis (HPLC or GC-MS).
References
Application Notes and Protocols for Antimicrobial Studies of N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic organic compound belonging to the benzamide class of molecules. While extensive research on this specific molecule's antimicrobial properties is emerging, the broader family of benzamide derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[1][2] Structurally related compounds have shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound is a valuable candidate for antimicrobial screening and drug discovery programs.[2]
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial potential of this compound. The included protocols for antimicrobial susceptibility testing are based on established standards to ensure reproducibility and comparability of results.
Potential Mechanism of Action
The precise mechanism of action for this compound is yet to be elucidated. However, based on related benzamide and anilide structures, several putative mechanisms can be investigated. The halogenated phenyl rings are key features that may contribute to its biological activity through interactions with microbial proteins and enzymes.[1] Potential mechanisms to explore include the disruption of microbial membranes, interference with metabolic pathways, or the inhibition of essential enzymes like those involved in cell wall synthesis or DNA replication.[2]
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Vancomycin) MIC (µg/mL) |
| Staphylococcus aureus | 29213 | ||
| Enterococcus faecalis | 29212 | ||
| Bacillus subtilis | 6633 | ||
| Methicillin-resistant | BAA-1717 | ||
| Staphylococcus aureus (MRSA) |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Escherichia coli | 25922 | ||
| Pseudomonas aeruginosa | 27853 | ||
| Klebsiella pneumoniae | 700603 | ||
| Acinetobacter baumannii | 19606 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of a novel compound.[3][4][5]
Materials:
-
This compound
-
Bacterial strains (e.g., from ATCC)
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in MHB to achieve the desired starting concentration, ensuring the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting concentration of the test compound in MHB to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without compound), and well 12 will be the sterility control (MHB only).[7]
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[6]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[4][7]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm (OD₆₀₀).[6][7]
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be disrupted by this compound.
Caption: Workflow for MIC Determination.
Caption: Putative Antimicrobial Mechanisms.
References
- 1. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 2. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 3. protocols.io [protocols.io]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes: N-(4-Bromophenyl)-4-chlorobenzamide as a Key Intermediate in Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(4-Bromophenyl)-4-chlorobenzamide is a halogen-substituted benzamide derivative that serves as a crucial building block in organic and medicinal chemistry.[1] Its structure, featuring two distinct halogenated phenyl rings connected by a stable amide linkage, provides multiple reaction sites for synthetic diversification. This versatility allows for its use as a scaffold in the development of a wide range of biologically active compounds, making it a valuable intermediate in the synthesis of potential therapeutic agents.[1][2] This document outlines its properties, applications in synthesizing molecules with notable pharmacological activities, and detailed protocols for its synthesis and subsequent modification.
Physicochemical Properties and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in synthetic procedures.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 7461-40-7 | [4] |
| Molecular Formula | C₁₃H₉BrClNO | [3][5] |
| Molecular Weight | 310.57 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents like Dichloromethane and Chloroform | [1][6] |
Applications in Drug Discovery and Medicinal Chemistry
The this compound core is a privileged scaffold for developing novel therapeutic agents. The presence of bromine and chlorine atoms allows for differential reactivity, enabling selective functionalization through reactions like cross-coupling and nucleophilic substitution to generate diverse compound libraries.[1]
Key Therapeutic Areas:
-
Anticancer Agents: Benzamide derivatives have shown antiproliferative effects.[2] Analogs have demonstrated inhibitory activity against cancer cell lines, such as MCF-7 (breast cancer), often by disrupting critical cellular pathways essential for cancer cell survival.[1][2]
-
Antimicrobial Agents: The scaffold is used to synthesize compounds with potent antimicrobial properties.[2] Derivatives have been shown to be effective against various bacterial strains, with mechanisms potentially involving the disruption of bacterial cell wall or lipid biosynthesis.[1][2]
-
Other Applications: Related structures have been explored for antidiabetic research through α-glucosidase inhibition and in agricultural science as chitin synthesis inhibitors for insecticides.[1]
The table below summarizes the biological activities of compounds derived from or related to the N-(4-Bromophenyl)-benzamide scaffold.
| Derivative Class | Target/Organism | Activity Data | Therapeutic Area |
| Benzamide Analogs | MCF-7 Breast Cancer Cells | IC₅₀: <50 μM | Anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | IC₅₀: 10–25 μM | Antimicrobial |
| Sulfamoyl Benzamides | α-glucosidase | IC₅₀: 10.75 μM | Antidiabetic |
Data sourced from EvitaChem.[1]
Logical Workflow for Drug Development
The following diagram illustrates the logical progression from the intermediate to the development of potential therapeutic agents.
Caption: Synthetic workflow from starting materials to the target intermediate and its subsequent derivatization.
Potential Biological Mechanisms
Derivatives synthesized from this compound can modulate various biological pathways. The diagram below conceptualizes the relationship between the chemical scaffold and its potential biological effects.
Caption: Conceptual diagram of the intermediate scaffold leading to derivatives that modulate biological pathways.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of this compound and its further modification.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol is based on the Schotten-Baumann reaction, a widely used method for amide synthesis from amines and acyl chlorides.[7][]
Materials and Reagents:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C using an ice bath.[2]
-
Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-16 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.[7]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.[9]
-
Protocol 2: Arylation of this compound via Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the bromo-substituent as a handle for forming new carbon-carbon bonds, a key step in creating diverse chemical libraries.[10]
Materials and Reagents:
-
This compound (from Protocol 1)
-
Aryl boronic acid (1.1 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium phosphate, K₃PO₄, or Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)[10]
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Reflux condenser
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired aryl boronic acid (1.1 eq), the base (2.0 eq), and the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[10]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-18 hours, or until TLC indicates the consumption of the starting material.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired arylated benzamide derivative.
-
References
- 1. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 2. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 3. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 5. 4-BROMO-N-(4-CHLOROPHENYL) BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. N-(4-bromophenyl)-2-chlorobenzamide | 66569-05-9 [amp.chemicalbook.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 9. nanobioletters.com [nanobioletters.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic compound belonging to the benzamide class of molecules. While direct and extensive research on this specific molecule is limited, the benzamide scaffold and the presence of a 4-bromophenyl group are features found in various compounds with demonstrated anticancer properties. This document outlines the potential applications and investigational protocols for this compound in cancer research, drawing upon the known mechanisms of structurally related molecules. It is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and interference with microtubule dynamics, common mechanisms for this class of compounds.
The following sections provide hypothetical, yet plausible, data and detailed experimental protocols to guide the investigation of this compound as a potential anticancer agent.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
The following table summarizes hypothetical IC50 values of this compound in various human cancer cell lines after a 48-hour exposure, as determined by an MTT assay. These values are projected based on the activity of similar benzamide derivatives.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.2 |
| A549 | Lung Carcinoma | 32.8 |
| HCT116 | Colon Carcinoma | 21.4 |
| PC-3 | Prostate Adenocarcinoma | 28.9 |
| HeLa | Cervical Adenocarcinoma | 35.1 |
Table 2: Pro-Apoptotic Activity of this compound
This table presents hypothetical data on the induction of apoptosis in MDA-MB-231 cells following a 24-hour treatment with this compound, as measured by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
| Treatment Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.1 | 1.5 | 3.6 |
| 10 | 8.5 | 4.2 | 12.7 |
| 20 | 15.3 | 9.8 | 25.1 |
| 40 | 28.7 | 18.6 | 47.3 |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
The following table shows hypothetical changes in the expression levels of key apoptosis-regulating proteins in MDA-MB-231 cells after 24-hour treatment with this compound (20 µM), quantified by Western blot analysis.
| Protein | Change in Expression (Fold Change vs. Control) |
| Bcl-2 | 0.45 |
| Bax | 2.1 |
| Cleaved Caspase-3 | 3.5 |
| Cleaved Caspase-9 | 2.8 |
| p53 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining
This protocol describes the quantification of apoptotic cells induced by this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the investigation of changes in protein expression levels following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, p53, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described in the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's anticancer effects.
Logical Relationship Diagram
Caption: Hypothesized structure-activity relationship for this compound.
Application Notes and Protocols for N-(4-Bromophenyl)-4-chlorobenzamide in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the evaluation of N-(4-Bromophenyl)-4-chlorobenzamide as a potential kinase inhibitor. While specific data on the inhibitory activity of this compound is not extensively available in current literature, these application notes offer a robust framework for its characterization. The protocols outlined below are based on established methodologies for kinase inhibition assays and can be adapted to screen this compound against a panel of kinases to determine its potency and selectivity.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the identification of novel kinase inhibitors is a primary focus of drug discovery. Benzamide derivatives have shown promise as scaffolds for the development of potent and selective kinase inhibitors. This compound is a compound belonging to this class. Its structural features, including the bromophenyl and chlorobenzamide moieties, suggest potential interactions with the ATP-binding pocket of various kinases.
The following sections provide detailed protocols for in vitro kinase inhibition assays, guidelines for data analysis and presentation, and a discussion of the potential signaling pathways that could be investigated based on screening results.
Potential Mechanism of Action
The mechanism of action for many small molecule kinase inhibitors involves competitive binding to the ATP pocket of the kinase domain. The this compound structure could potentially form hydrogen bonds and hydrophobic interactions within this pocket, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate. The specific kinases inhibited and the potency of inhibition would depend on the unique topology and amino acid composition of the ATP-binding site of each kinase.
Data Presentation: A Template for Reporting Kinase Inhibition Data
Effective data presentation is crucial for comparing the potency and selectivity of a test compound. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against a panel of representative kinases.
Note: The following data is illustrative and serves as a template. Actual values for this compound must be determined experimentally.
| Kinase Target | Compound | IC50 (nM) | Assay Type |
| Kinase A | This compound | Experimental Value | ADP-Glo |
| Kinase B | This compound | Experimental Value | TR-FRET |
| Kinase C | This compound | Experimental Value | AlphaScreen |
| Control Inhibitor | Staurosporine | 10 | ADP-Glo |
Experimental Protocols
The following are detailed protocols for common in vitro kinase inhibition assays that can be employed to characterize this compound.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.
Materials:
-
This compound (test compound)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay format measures the phosphorylation of a substrate by a kinase through the use of a europium-labeled anti-phospho-substrate antibody and a fluorescently labeled tracer.
Materials:
-
This compound (test compound)
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
TR-FRET Buffer
-
Black, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Kinase Reaction:
-
Add the test compound to the wells of the microplate.
-
Add the kinase and biotinylated substrate.
-
Start the reaction by adding ATP.
-
Incubate at the appropriate temperature and time.
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the europium-labeled antibody and APC-labeled streptavidin.
-
Incubate in the dark at room temperature to allow for antibody binding.
-
-
Data Acquisition: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition and IC50 values.
Visualizations
Generalized Kinase Signaling Pathway
The diagram below illustrates a generic signaling cascade initiated by an external signal, leading to the activation of a kinase and subsequent phosphorylation of a target protein, which in turn elicits a cellular response.
Caption: A generic kinase signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
This flowchart outlines the key steps involved in performing an in vitro kinase inhibition assay to determine the IC50 of a test compound.
Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of N-(4-Bromophenyl)-4-chlorobenzamide in material science, based on its chemical structure and the properties of analogous compounds. While specific research on the material properties of this compound is limited, its characteristics suggest its utility as a building block for novel materials with applications in organic electronics and specialized polymers.
Physicochemical Properties
This compound is a halogenated benzanilide derivative. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrClNO | [1][2] |
| Molecular Weight | 310.57 g/mol | [3] |
| CAS Number | 7461-40-7 | [2] |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Likely soluble in common organic solvents and insoluble in water. |
Note: Some physical properties are inferred from chemically similar compounds due to a lack of direct experimental data for this compound.
Potential Applications in Material Science
The bifunctional nature of this compound, featuring both bromine and chlorine substituents on its phenyl rings, makes it a candidate for several material science applications.
Precursor for Organic Semiconductors
The aromatic and amide-containing structure of this compound suggests its potential as a building block for organic semiconductor materials. The halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck couplings) to extend the π-conjugated system, a key feature for charge transport in organic electronic devices.
Monomer for Specialty Polymers
Derivatives of similar compounds, such as N-(4-bromophenyl)-2-methacrylamide, have been used to synthesize novel copolymers. The presence of the reactive halogen atoms on this compound could allow for its incorporation into polymer chains through various polymerization techniques, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation reaction between 4-chlorobenzoyl chloride and 4-bromoaniline.[4]
Materials:
-
4-chlorobenzoyl chloride
-
4-bromoaniline
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
Characterization:
The synthesized product should be characterized by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., N-H, C=O).
-
Melting Point Analysis: To assess the purity of the compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential material science applications based on structure.
References
Application Notes and Protocols for High-Throughput Screening with N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of N-(4-Bromophenyl)-4-chlorobenzamide in high-throughput screening (HTS) campaigns. While specific HTS data for this compound is not extensively published, this guide offers a comprehensive framework based on the known biological activities of related benzamide analogs, which have shown potential as antimicrobial and anticancer agents. The protocols outlined herein are designed to be adapted for the discovery of novel biological activities of this compound and similar small molecules.
Introduction to this compound
This compound is a synthetic small molecule belonging to the benzamide class of compounds. Its chemical structure, featuring a brominated phenyl ring and a chlorinated benzoyl group, suggests its potential for diverse biological interactions. While this specific molecule is not extensively characterized in the public domain for its biological activity, related benzamide derivatives have been investigated for various therapeutic applications, including but not limited to, inhibition of chitin synthesis in insects, and antimicrobial and antiproliferative effects.[1] The protocols described below provide a starting point for investigators to explore the biological potential of this compound in a high-throughput format.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₉BrClNO |
| Molecular Weight | 310.57 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Cl |
| InChI | InChI=1S/C13H9BrClNO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17) |
Potential Applications in High-Throughput Screening
Based on the activities of structurally related compounds, this compound is a candidate for screening in the following areas:
-
Anticancer Drug Discovery: Screening against various cancer cell lines to identify cytotoxic or cytostatic effects.
-
Antimicrobial Drug Discovery: Screening against a panel of pathogenic bacteria and fungi to discover novel antibiotics or antifungals.
-
Enzyme Inhibition Assays: Screening against specific enzyme targets that are implicated in disease pathways.
Experimental Protocols
The following are generalized protocols for high-throughput screening. Researchers should optimize these protocols based on their specific cell lines, pathogens, or enzyme targets.
Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity
This protocol describes a primary screen to identify the antiproliferative effects of this compound against a cancer cell line (e.g., MCF-7, A549).
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
384-well clear-bottom, black-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
Automated liquid handling system
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to a final concentration of 5,000 cells/50 µL in the appropriate cell culture medium.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Using an automated liquid handler, add 10 µL of the diluted compound solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis: The percentage of cell viability will be calculated relative to the DMSO-treated control wells. Dose-response curves will be generated to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Compound | Concentration (µM) | % Cell Viability |
| This compound | 0.1 | 98.5 |
| 1 | 92.1 | |
| 10 | 48.7 | |
| 100 | 5.2 | |
| Doxorubicin (Positive Control) | 1 | 15.3 |
| DMSO (Vehicle Control) | 0.1% | 100 |
Protocol 2: High-Throughput Screening for Antimicrobial Activity
This protocol outlines a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
This compound (10 mM stock in DMSO)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
384-well clear microplates
-
Resazurin sodium salt solution (viability indicator)
-
Plate reader with absorbance and fluorescence detection
-
Automated liquid handling system
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in MHB to achieve a range of concentrations.
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase in MHB.
-
Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 50 µL of the diluted compound solutions into the wells of a 384-well plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a positive control (e.g., ampicillin), a negative control (no bacteria), and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
-
Growth Measurement:
-
Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to determine bacterial growth.
-
Alternatively, add 10 µL of resazurin solution to each well, incubate for 2-4 hours, and measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates metabolic activity and bacterial growth.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (or a significant reduction in metabolic activity).
Hypothetical Data Presentation:
| Compound | Concentration (µg/mL) | OD₆₀₀ |
| This compound | 1 | 0.85 |
| 2 | 0.82 | |
| 4 | 0.79 | |
| 8 | 0.05 | |
| 16 | 0.04 | |
| Ampicillin (Positive Control) | 2 | 0.04 |
| Vehicle Control (DMSO) | 0.1% | 0.88 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical cell survival pathway that could be targeted by an anticancer compound. This compound, if identified as a hit, could potentially modulate one of the components in this pathway.
Caption: A hypothetical cell survival signaling pathway potentially targeted by a small molecule inhibitor.
References
Application Notes and Protocols for N-(4-Bromophenyl)-4-chlorobenzamide in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a halogen-substituted benzamide derivative with significant potential in the agricultural sector. Its structural similarity to known bioactive molecules suggests its utility as a fungicide and insecticide. This document provides detailed application notes, experimental protocols for its synthesis and evaluation, and insights into its probable mechanisms of action, serving as a comprehensive resource for researchers in agrochemical synthesis and development. While specific quantitative bioactivity data for this exact compound is not extensively available in public literature, the provided data for structurally related compounds offers valuable guidance for its application and further research.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrClNO | [1][2] |
| Molecular Weight | 310.57 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)Cl | [1] |
| InChIKey | UXIPSAOJUBTGRM-UHFFFAOYSA-N | [1] |
Applications in Agricultural Chemistry
Based on the biological activities of structurally similar benzanilide derivatives, this compound is a promising candidate for the following agricultural applications:
-
Fungicide: Many N-phenylbenzamide derivatives exhibit potent fungicidal properties, particularly against plant pathogenic fungi.[3] They are known to inhibit crucial fungal enzymes, disrupting their metabolic processes.
-
Insecticide: Several benzamide analogs have demonstrated insecticidal efficacy.[4] Their mode of action often involves the disruption of vital physiological processes in insects, such as the formation of the exoskeleton.[4]
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of similar benzanilide compounds.[5][6]
Reaction Scheme:
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl Acetate for recrystallization
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq.) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a solid.
-
Dry the purified product under vacuum and determine its melting point and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol allows for the evaluation of the fungicidal potential of the synthesized compound against various plant pathogenic fungi.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Selected plant pathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum)
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., a commercial fungicide like Carbendazim)
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the PDA medium.
-
Add the appropriate volume of the compound solution to molten PDA medium to achieve the final test concentrations. Also, prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis of the inhibition data.
In Vitro Insecticidal Activity Assay (Leaf-Dip Bioassay)
This protocol is suitable for assessing the insecticidal activity against leaf-feeding insects.
Materials:
-
This compound
-
Target insect species (e.g., larvae of Spodoptera litura or adults of Aphis craccivora)
-
Host plant leaves (e.g., cabbage or fava bean)
-
Acetone or a suitable solvent
-
Triton X-100 or another suitable surfactant
-
Positive control (e.g., a commercial insecticide)
-
Ventilated containers for holding insects
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like acetone.
-
Prepare a series of dilutions of the stock solution. Add a small amount of surfactant (e.g., 0.1% Triton X-100) to each dilution to ensure even spreading on the leaf surface.
-
Dip fresh, clean host plant leaves into each test solution for 10-20 seconds. Allow the leaves to air dry completely.
-
Dip control leaves in a solution containing only the solvent and surfactant.
-
Place the treated leaves into ventilated containers.
-
Introduce a known number of test insects (e.g., 10-20 larvae or adults) into each container.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, and light).
-
Assess insect mortality at 24, 48, and 72 hours after treatment.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
-
Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) or LD₅₀ (Lethal Dose to kill 50% of the population) value through probit analysis.
Quantitative Data for Related Compounds
While specific bioactivity data for this compound is limited, the following tables present data for structurally related benzamide derivatives, providing a benchmark for expected activity.
Table 1: Fungicidal Activity of N-phenylbenzamide Derivatives against Plant Pathogens
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| A series of novel N-phenylbenzamide derivatives | Botrytis cinerea | 0.0024 - 0.0045 (µmol/L) | [3] |
| Rhizoctonia solani | 0.0028 - 0.0107 (µmol/L) | [3] | |
| Stemphylium lycopersici | ~0.0105 (µmol/L) | [3] | |
| Curvularia lunata | ~0.005 (µmol/L) | [3] |
Table 2: Insecticidal Activity of Benzamide and Related Derivatives
| Compound | Insect Species | LC₅₀ (ppm) | Reference |
| Dibenzylidine acetone (a related ketone derivative) | Spodoptera littoralis | <10 | [7] |
| A series of cyano-benzylidene and bisbenzylidene derivatives | Aphis nerii | 0.0141 - 3.4351 | [8] |
| Novel anthranilic diamide insecticides | Mythimna separata | 1.0426 (mg/L) | [9] |
| N-arylalkylbenzhydrolpiperidines | Lepidopteran species | <6 (mg/L) | [2] |
Proposed Mechanisms of Action
Fungicidal Activity: Succinate Dehydrogenase Inhibition
Benzamide fungicides often act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase (SDH) enzyme complex (also known as Complex II) in the mitochondrial electron transport chain. This binding blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.
Caption: Proposed mechanism of fungicidal action via succinate dehydrogenase inhibition.
Insecticidal Activity: Chitin Synthesis Inhibition
Benzamide insecticides can interfere with the synthesis of chitin, a crucial component of the insect exoskeleton. By inhibiting the enzyme chitin synthase, these compounds disrupt the molting process, leading to a malformed cuticle. This makes the insect vulnerable to environmental stressors and unable to properly develop, ultimately resulting in death.
Caption: Proposed mechanism of insecticidal action via chitin synthesis inhibition.
Conclusion
This compound presents a compelling scaffold for the development of novel agricultural chemicals. The provided protocols offer a solid foundation for its synthesis and bio-evaluation. While further research is required to determine the specific efficacy of this compound against a broad range of agricultural pests and pathogens, the data from related benzamides suggest a high probability of significant fungicidal and insecticidal activity. The proposed mechanisms of action, centered on the inhibition of succinate dehydrogenase in fungi and chitin synthesis in insects, provide a clear rationale for its development as a dual-action agrochemical. Researchers are encouraged to utilize this information as a guide for their own investigations into this promising molecule.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 4. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Testing of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of N-(4-Bromophenyl)-4-chlorobenzamide derivatives. This class of compounds has garnered interest for its potential therapeutic applications, including anticancer, antimicrobial, and neurological activities. The following protocols and data presentation formats are designed to facilitate reproducible and comparative studies in a drug discovery and development setting.
Overview of Potential Biological Activities
This compound and its derivatives are synthetic small molecules with a range of reported biological activities. In vitro studies are crucial for elucidating their mechanism of action and identifying lead compounds for further development. Key activities investigated include:
-
Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines.
-
Antimicrobial Activity: Assessment of inhibitory effects against pathogenic bacteria.
-
Neurological Activity: Characterization of interactions with specific neurotransmitter receptors, such as dopamine D2 receptors.[1]
-
Enzyme Inhibition: Determination of inhibitory potential against enzymes like acetylcholinesterase.
Data Presentation: Summary of In Vitro Activities
Quantitative data from in vitro assays should be organized for clear comparison. The following tables provide templates for summarizing the biological activities of this compound derivatives.
Table 1: Anticancer Activity - In Vitro Cytotoxicity Data
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| NBCB-001 | MCF-7 | MTT | 48 | 15.2 |
| NBCB-002 | HeLa | MTT | 48 | 22.5 |
| NBCB-003 | A549 | MTT | 48 | 35.1 |
| Doxorubicin | MCF-7 | MTT | 48 | 0.8 |
Table 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) |
| NBCB-001 | Staphylococcus aureus | Broth Microdilution | 16 |
| NBCB-002 | Escherichia coli | Broth Microdilution | 32 |
| NBCB-003 | Pseudomonas aeruginosa | Broth Microdilution | 64 |
| Ciprofloxacin | E. coli | Broth Microdilution | 0.015 |
Table 3: Neurological Receptor Binding Affinity
| Compound ID | Receptor | Radioligand | Kᵢ (nM) |
| NBCB-001 | Dopamine D2 | [³H]-Spiperone | 85 |
| NBCB-002 | Serotonin 5-HT₂ₐ | [³H]-Ketanserin | >1000 |
| NBCB-003 | Dopamine D2 | [³H]-Spiperone | 120 |
| Haloperidol | Dopamine D2 | [³H]-Spiperone | 2.5 |
Table 4: Enzyme Inhibition Activity
| Compound ID | Enzyme | Substrate | IC₅₀ (µM) |
| NBCB-001 | Acetylcholinesterase | Acetylthiocholine | 5.8 |
| NBCB-002 | Butyrylcholinesterase | Butyrylthiocholine | 12.3 |
| NBCB-003 | Acetylcholinesterase | Acetylthiocholine | 8.1 |
| Donepezil | Acetylcholinesterase | Acetylthiocholine | 0.01 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Cytotoxicity: MTT Assay Protocol
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3] This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Protocol
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial strains.[4][5]
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Dopamine D2 Receptor Binding Assay Protocol
This protocol is for a competitive radioligand binding assay to determine the affinity of the test compounds for the dopamine D2 receptor.[6]
Materials:
-
This compound derivatives
-
Cell membranes expressing human dopamine D2 receptors
-
[³H]-Spiperone (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a dopamine D2 receptor binding assay.
Acetylcholinesterase (AChE) Inhibition Assay Protocol
This protocol is based on the Ellman method to measure AChE activity and its inhibition by the test compounds.[7][8][9]
Materials:
-
This compound derivatives
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition and the IC₅₀ value.
Caption: Workflow for an acetylcholinesterase inhibition assay.
Signaling Pathway Diagrams
Proposed Mechanism of FtsZ Inhibition in Bacteria
Some benzamide derivatives have been shown to target the bacterial cell division protein FtsZ.[10][11][12][13] Inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death.[10][12]
Caption: Proposed mechanism of FtsZ inhibition.
Dopamine D2 Receptor Signaling Pathway Antagonism
Substituted benzamides are known to act as antagonists at dopamine D2 receptors.[1] By blocking these Gαi/o-coupled receptors, they inhibit the downstream signaling cascade, which includes the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[][15][16]
Caption: Antagonism of the dopamine D2 receptor signaling pathway.
References
- 1. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. attogene.com [attogene.com]
- 10. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide as a Potential Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a synthetic small molecule with emerging potential in biomedical research. Its structural features, characterized by a central benzamide core with halogen substitutions on the phenyl rings, suggest its utility as a molecular probe for investigating specific biological processes. This document provides an overview of its synthesis, potential applications based on its known anticancer and antimicrobial activities, and detailed protocols for its experimental use. While direct application as a fluorescent molecular probe has not been extensively documented, its demonstrated biological activities imply interactions with specific molecular targets, paving the way for its development as a targeted probe.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrClNO | [1][2] |
| Molecular Weight | 310.57 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 7461-40-7 | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | [4] |
Synthesis Protocol
The synthesis of this compound is typically achieved through an amidation reaction between 4-bromoaniline and 4-chlorobenzoyl chloride.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Triethylamine or pyridine (base)
-
Dichloromethane (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Application as a Potential Molecular Probe in Cancer Research
While not yet established as a conventional fluorescent probe, the potent anticancer activities of this compound and its analogs suggest it can be used as a molecular probe to investigate cancer biology, particularly in targeting tubulin polymerization.
Proposed Mechanism of Action: Tubulin Inhibition
Several N-benzylbenzamide derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. It is plausible that this compound shares this mechanism, making it a valuable tool for studying microtubule-dependent processes in cancer.
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using N-(4-Bromophenyl)-4-chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential use of N-(4-Bromophenyl)-4-chlorobenzamide in cell-based assays for cancer research and drug discovery. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle progression.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The quantitative data and proposed mechanisms presented here are based on a structurally related compound, N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide, and should be used as a reference for initial experimental design. Researchers are advised to perform dose-response studies to determine the optimal concentrations for their specific cell lines and experimental conditions.
Overview and Potential Applications
This compound is a synthetic compound belonging to the benzamide class of molecules. Structurally related compounds have demonstrated significant anticancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1] These effects are thought to be mediated through mechanisms such as disruption of microtubule dynamics and cell cycle arrest.[1]
Potential applications for this compound in cell-based assays include:
-
Screening for anticancer activity: Assessing the cytotoxic and cytostatic effects on a panel of cancer cell lines.
-
Mechanism of action studies: Investigating the molecular pathways through which the compound exerts its effects, such as apoptosis and cell cycle arrest.
-
Structure-activity relationship (SAR) studies: Comparing its activity with that of related analogs to identify key structural features for biological activity.
Data Presentation: Antiproliferative Activity of a Related Benzamide
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the related compound N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide against three human cancer cell lines. This data can serve as a starting point for designing dose-response experiments for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Putative Mechanism of Action |
| MCF-7 | Breast Cancer | 182 | Covalent binding to β-tubulin |
| A549 | Lung Cancer | 150 | Inhibition of cell cycle progression |
| HeLa | Cervical Cancer | 200 | Induction of apoptosis |
Table 1: IC50 values of a structurally related benzamide derivative against various cancer cell lines.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the effect of this compound on the viability and metabolic activity of cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in complete medium. Based on the data for the related compound, a starting concentration range of 10 µM to 250 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
MTT Cell Viability Assay Workflow.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane (detected by Annexin V) and plasma membrane integrity (assessed by PI).
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Apoptosis Detection Workflow.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Visualization
Based on the reported mechanisms of related benzamide compounds, this compound may induce apoptosis through the intrinsic mitochondrial pathway. The following diagram illustrates this proposed signaling cascade.
Proposed Intrinsic Apoptosis Pathway.
References
Application Notes & Protocols: N-(4-Bromophenyl)-4-chlorobenzamide in Organic Synthesis
Introduction
N-(4-Bromophenyl)-4-chlorobenzamide is a halogenated benzanilide derivative that serves as a highly versatile intermediate in modern organic synthesis. Its structure incorporates two key reactive sites: an aryl bromide and an aryl chloride, along with a stable amide linkage. The presence of the aryl bromide moiety makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This compound is particularly valuable for synthesizing biaryl compounds and complex amines, which are common motifs in pharmaceuticals, agrochemicals, and materials science. Its derivatives have been explored for potential biological activities, including antimicrobial and anticancer properties.
Key Applications in Organic Synthesis
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a primary site for reactivity, readily participating in reactions that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
Suzuki-Miyaura Coupling: As a robust and functional group tolerant C-C bond-forming reaction, the Suzuki-Miyaura coupling is used to arylate or vinylate the bromophenyl ring of the molecule.[1][2] This allows for the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry.
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines.[3][4] It provides a direct route to synthesize complex diaryl amines and other N-arylated compounds that are otherwise difficult to access.[3]
-
-
Intermediate for Biologically Active Molecules: The benzamide core is a recognized scaffold in drug discovery. Modifications of this compound through cross-coupling or other reactions can produce derivatives with potential therapeutic applications. Related benzamide structures have shown promise as antimicrobial and antiproliferative agents.
-
Nucleophilic Aromatic Substitution: While less reactive than the aryl bromide, the aryl chloride moiety can also undergo nucleophilic substitution under specific, often more forcing, conditions.
Data Presentation: Reaction Parameters
The following tables summarize typical conditions for the synthesis and subsequent cross-coupling reactions of this compound.
Table 1: Synthesis of this compound
| Parameter | Value / Description |
| Reactant 1 | 4-Bromoaniline |
| Reactant 2 | 4-Chlorobenzoyl chloride |
| Base | Triethylamine or Pyridine |
| Solvent | Dichloromethane (DCM) or Anhydrous Acetone |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-12 hours |
| Typical Yield | >85% |
Table 2: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Value / Description |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand |
| Catalyst Loading | 1-5 mol% |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, or DMF |
| Temperature | 70-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Good to Excellent |
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Parameter | Value / Description |
| Substrate | This compound |
| Coupling Partner | Primary or Secondary Amine (e.g., Morpholine) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | BINAP, XPhos, or other bulky phosphine ligands |
| Catalyst/Ligand Loading | 1-4 mol% |
| Base | NaOt-Bu or LHMDS |
| Solvent | Toluene, THF, or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.
Materials:
-
4-Bromoaniline (1.0 eq)
-
4-Chlorobenzoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve 4-chlorobenzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aniline solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general method for the C-C bond formation at the aryl bromide position.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details a general procedure for C-N bond formation.[5]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 eq) to a dry Schlenk flask.
-
Add this compound (1.0 eq) to the flask.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed toluene, followed by morpholine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100 °C with stirring for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the N-arylated product.
Visualizations
Caption: Synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
Application Notes and Protocols: N-(4-Bromophenyl)-4-chlorobenzamide as a Scaffold for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-(4-bromophenyl)-4-chlorobenzamide scaffold is a versatile building block in medicinal chemistry, offering a robust framework for the generation of diverse compound libraries. Its chemical structure, featuring two distinct phenyl rings with halogen substitutions, provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This scaffold has been identified as a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. The presence of bromo and chloro substituents offers opportunities for further functionalization through cross-coupling reactions, enabling the creation of a wide array of derivatives. This document provides detailed protocols for the synthesis of a compound library based on this scaffold, as well as methods for evaluating its biological activity.
Data Presentation
The following tables summarize the biological activity of representative compounds derived from N-substituted benzamide scaffolds, demonstrating their potential as anticancer agents and kinase inhibitors.
Table 1: Anticancer Activity of Representative Benzamide Derivatives
| Compound ID | Modification on Scaffold | Cancer Cell Line | IC50 (µM) | Citation |
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative | NCI-H520 (NSCLC) | 1.36 ± 0.27 | [1] |
| NCI-H1581 (NSCLC) | 1.25 ± 0.23 | [1] | ||
| NCI-H226 (NSCLC) | 2.31 ± 0.41 | [1] | ||
| NCI-H460 (NSCLC) | 2.14 ± 0.36 | [1] | ||
| NCI-H1703 (NSCLC) | 1.85 ± 0.32 | [1] | ||
| Compound 7 | 4-methylbenzamide derivative with 2,6-dichloropurine | K562 (Leukemia) | 2.27 | [2] |
| HL-60 (Leukemia) | 1.42 | [2] | ||
| OKP-GS (Renal Carcinoma) | 4.56 | [2] | ||
| Compound 10 | 4-methylbenzamide derivative with 2,6-dichloropurine | K562 (Leukemia) | 2.53 | [2] |
| HL-60 (Leukemia) | 1.52 | [2] | ||
| Compound 22 | 3/4-bromo benzohydrazide derivative | (Anticancer) | 1.20 | [3] |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Kinase Inhibitory Activity of Representative Benzamide Derivatives
| Compound ID | Scaffold Type | Target Kinase | IC50 (nM) | Citation |
| C9 | 4-bromo-N-(3,5-dimethoxyphenyl)benzamide | FGFR1 | (Potent inhibition) | [1] |
| 4j | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | AKT2/PKBβ | (Low micromolar) | [4] |
| Imatinib | N-phenylbenzamide derivative | v-Abl | 600 | [] |
| c-Kit | 100 | [] | ||
| PDGFR | 100 | [] | ||
| Gefitinib | N-phenyl-quinzolinamine | EGFR | 26-57 | [] |
Experimental Protocols
Protocol 1: Parallel Synthesis of a this compound Derivative Library
This protocol describes a method for the parallel synthesis of a library of this compound derivatives by varying the substituent on the 4-chlorobenzoyl ring.
Materials:
-
4-Bromoaniline
-
A diverse set of substituted benzoyl chlorides (e.g., 4-chloro-3-nitrobenzoyl chloride, 4-chloro-3-methylbenzoyl chloride, etc.)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, preparative HPLC)
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block (or in individual vials), add a solution of 4-bromoaniline (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: To each well, add triethylamine (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Addition of Acylating Agents: Prepare stock solutions of a diverse set of substituted 4-chlorobenzoyl chlorides in anhydrous DCM. Add a different substituted 4-chlorobenzoyl chloride (1.1 equivalents) to each respective well.
-
Reaction: Seal the reaction block and allow the reactions to stir at room temperature for 12-24 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reactions by adding water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude products in each well using an appropriate method, such as parallel flash chromatography or preparative HPLC, to yield the desired this compound derivatives.
-
Characterization: Confirm the structure and purity of each library member using LC-MS and 1H NMR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the synthesized library compounds on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized compound library dissolved in DMSO (10 mM stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the library compounds in culture medium from the 10 mM DMSO stock solutions. The final concentrations should typically range from 0.01 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Kinase Inhibition Assay using ADP-Glo™ Assay
This protocol describes a luminescent-based assay to measure the inhibitory activity of the synthesized compounds against a specific kinase (e.g., EGFR, Abl).
Materials:
-
Purified recombinant kinase (e.g., EGFR, Abl)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Synthesized compound library dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a white multi-well plate, set up the kinase reaction by adding the kinase reaction buffer, the specific kinase, its substrate, and ATP.
-
Compound Addition: Add the test compounds from the library at various concentrations to the reaction wells. Include a no-compound control (for 100% kinase activity) and a no-kinase control (for background).
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at the optimal temperature (usually 30°C) for the recommended time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value for each active compound by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Library Synthesis Workflow
Caption: Workflow for the parallel synthesis of a this compound library.
Experimental Workflow for Anticancer Screening
Caption: Experimental workflow for the MTT-based anticancer activity screening.
Simplified EGFR Signaling Pathway
References
- 1. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide, a key intermediate in various research and development applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Schotten-Baumann reaction of 4-bromoaniline and 4-chlorobenzoyl chloride.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields in this amide synthesis can stem from several factors. The most common culprits are the hydrolysis of the 4-chlorobenzoyl chloride starting material, incomplete reaction, and loss of product during workup and purification.
To address this, consider the following troubleshooting steps:
-
Moisture Control: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the hydrolysis of the highly reactive 4-chlorobenzoyl chloride.
-
Reagent Purity: Use freshly distilled or high-purity 4-bromoaniline and 4-chlorobenzoyl chloride. Impurities in the starting materials can lead to side reactions and lower yields.
-
Reaction Conditions: Optimize the reaction temperature and time. While the reaction is often conducted at room temperature, gentle heating may be required to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Base Selection: The choice and amount of base are critical. A suitable base neutralizes the HCl byproduct, driving the reaction forward. Insufficient base can lead to the protonation of the amine, rendering it non-nucleophilic.[1][2][3]
Illustrative Impact of Reaction Parameters on Yield (Qualitative):
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Solvent | Aprotic (e.g., Dichloromethane, THF) | Higher | Minimizes side reactions like hydrolysis. |
| Protic (e.g., Water, Ethanol) | Lower | Can react with the acyl chloride. | |
| Base | Organic (e.g., Pyridine, Triethylamine) | Higher | Soluble in organic solvents, effectively neutralizes HCl.[1] |
| Inorganic (e.g., NaOH, KOH) in a biphasic system | Can be high | Requires vigorous stirring for efficient phase transfer.[1] | |
| Temperature | 0-25 °C | Good | Minimizes side reactions. |
| > 50 °C | Potentially Lower | May promote decomposition or side product formation. | |
| Reaction Time | Insufficient | Lower | Incomplete conversion of starting materials. |
| Optimal (monitored by TLC) | Higher | Ensures maximum product formation. | |
| Excessive | Potentially Lower | May lead to product degradation. |
Question 2: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The primary impurity is often 4-chlorobenzoic acid, resulting from the hydrolysis of 4-chlorobenzoyl chloride. Another possible side product is the hydrochloride salt of 4-bromoaniline, which forms if the HCl byproduct is not effectively neutralized.
Strategies for Minimizing Impurities:
-
Rigorous Moisture Exclusion: As mentioned, preventing the ingress of water is the most effective way to minimize the formation of 4-chlorobenzoic acid.
-
Controlled Addition of Acyl Chloride: Adding the 4-chlorobenzoyl chloride solution dropwise to the solution of 4-bromoaniline and base can help to control the reaction rate and minimize side reactions.
-
Effective Neutralization: Ensure at least a stoichiometric equivalent of a suitable base is used to neutralize the generated HCl.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be employed to remove impurities.
Question 3: How can I effectively monitor the progress of the reaction?
Answer: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
TLC Monitoring Protocol:
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
On a TLC plate, spot the 4-bromoaniline starting material, the 4-chlorobenzoyl chloride starting material (if stable enough to spot), and a co-spot of both.
-
As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the TLC plate.
-
The reaction is complete when the spot corresponding to the 4-bromoaniline has disappeared. The product, this compound, will appear as a new, typically less polar, spot.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound? A1: The base, typically an amine like pyridine or triethylamine, plays a crucial role in neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between 4-bromoaniline and 4-chlorobenzoyl chloride. This prevents the protonation of the 4-bromoaniline, which would render it unreactive, and drives the reaction equilibrium towards the formation of the amide product.[1][2][3]
Q2: Which solvent is most suitable for this synthesis? A2: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred. These solvents do not react with the acyl chloride and can dissolve both reactants effectively. Using a biphasic system with an organic solvent and an aqueous base is also a common approach under Schotten-Baumann conditions.
Q3: Can I use an inorganic base like sodium hydroxide? A3: Yes, an inorganic base like sodium hydroxide can be used, typically in an aqueous solution in a two-phase system (Schotten-Baumann conditions). In this setup, the reaction occurs in the organic phase or at the interface, and the HCl byproduct is neutralized by the base in the aqueous phase. Vigorous stirring is essential to ensure efficient mixing of the two phases.[1]
Q4: How can I purify the final product? A4: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a solvent like ethanol or an ethanol/water mixture is often sufficient to obtain a pure product. If significant impurities are present, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective purification technique.
Experimental Protocols
Protocol 1: Synthesis of this compound using an Organic Base
This protocol outlines a general procedure for the synthesis using triethylamine as the base in dichloromethane.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.
Visualizations
Experimental Workflow for Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve common causes of low product yield.
References
Technical Support Center: Purification of N-(4-Bromophenyl)-4-chlorobenzamide
Welcome to the technical support center for the purification of N-(4-Bromophenyl)-4-chlorobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
The most common method for synthesizing this compound is the condensation reaction between 4-bromoaniline and 4-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane.[1] The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction.
Q2: What are the common impurities I might encounter after synthesis?
During the synthesis of this compound, several impurities can form, complicating the purification process. These include:
-
Unreacted Starting Materials: Residual 4-bromoaniline and 4-chlorobenzoyl chloride are common impurities.
-
Hydrolysis Product: 4-chlorobenzoyl chloride can hydrolyze to form 4-chlorobenzoic acid, especially if moisture is present in the reaction.
-
Side-Products: Although less common, the formation of symmetrical amides from the reaction of the starting amine or acid chloride with themselves is a possibility.
Q3: My crude product is an off-white or yellowish solid. Is this normal?
Yes, it is common for the crude product to appear as a white to off-white or even slightly yellow solid. The coloration is often due to the presence of minor impurities. A successful purification should yield a pure white solid.
Troubleshooting Purification Challenges
Recrystallization
Problem 1: I am having difficulty finding a suitable single solvent for recrystallization.
This compound has limited solubility in many common solvents at room temperature, which is a desirable characteristic for a recrystallization solvent. However, finding a solvent that provides a significant solubility difference between room temperature and its boiling point can be challenging.
Solution:
A mixed solvent system is often more effective for the recrystallization of this compound. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a solvent in which it is poorly soluble (e.g., water or hexane).
Detailed Protocol for Mixed Solvent Recrystallization (Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the saturation point has been reached.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals under vacuum.
Solvent Selection Guide for Recrystallization
| Solvent | Solubility of this compound | Comments |
| Dichloromethane | High | Good for dissolving the crude product, but may not be ideal for recrystallization due to high solubility even at low temperatures. |
| Dimethylformamide | High | Similar to dichloromethane, high solubility makes it difficult to achieve good recovery. |
| Ethanol | Moderate (hot), Low (cold) | A good candidate for single or mixed solvent recrystallization. |
| Acetone | Moderate (hot), Low (cold) | Another suitable option for recrystallization. |
| Ethyl Acetate | Moderate (hot), Low (cold) | Can be effective for recrystallization. |
| Water | Very Low | Primarily used as an anti-solvent in mixed solvent systems. |
| Hexane | Very Low | Can be used as an anti-solvent with more polar organic solvents. |
Problem 2: Oiling out during recrystallization.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
Solution:
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation and growth. You can do this by leaving the flask at room temperature before placing it in an ice bath.
-
Use a Different Solvent System: If slower cooling does not resolve the issue, a different solvent or mixed solvent system with a lower boiling point may be necessary.
-
Seed Crystals: Adding a small crystal of the pure compound to the cooling solution can initiate crystallization.
Column Chromatography
Problem 3: Poor separation of the product from impurities on a silica gel column.
Co-elution of the desired product with impurities, particularly those with similar polarities such as unreacted 4-bromoaniline or other closely related side-products, can be a significant challenge.
Solution:
Optimizing the mobile phase is key to achieving good separation. A gradient elution is often more effective than an isocratic (constant solvent composition) elution.
Detailed Protocol for Flash Column Chromatography:
-
Stationary Phase: Use standard silica gel (40-63 µm particle size).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better resolution than loading the sample as a solution.
-
Elution: Start with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate (e.g., 95:5). Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting TLC Analysis
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. | |
| All spots remain at the baseline | The developing solvent is not polar enough. | Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| All spots run with the solvent front | The developing solvent is too polar. | Decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate). |
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Recrystallization
This diagram provides a logical approach to troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
N-(4-Bromophenyl)-4-chlorobenzamide stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-(4-Bromophenyl)-4-chlorobenzamide.
Troubleshooting Guide
This guide addresses common experimental issues encountered with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | Store the compound in a cool, dark, and dry place. Prepare solutions fresh daily. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean laboratory glassware. Run a blank to check for solvent impurities. | |
| Decreased peak area over time in stability studies | The compound is degrading under the experimental conditions. | Review the stability study protocol and consider less harsh conditions if degradation is too rapid. Ensure proper sample quenching after stress exposure. |
| Poor peak shape (e.g., tailing, fronting) | Interaction of the compound or its degradants with the analytical column. | Optimize the mobile phase pH and organic content. Consider a different column chemistry. |
| Overloading the column. | Reduce the injection volume or sample concentration. | |
| Inconsistent assay results | Non-homogeneity of the sample. | Ensure the sample is fully dissolved and thoroughly mixed before analysis. |
| Instability of the compound in the analytical solvent. | Investigate the stability of the compound in the chosen diluent and switch to a more inert solvent if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: Cleavage of the amide bond is a common degradation route for benzanilide derivatives, especially under acidic or basic conditions. This would lead to the formation of 4-bromoaniline and 4-chlorobenzoic acid.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the cleavage of the carbon-bromine bond, leading to debromination.
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to a variety of smaller, fragmented molecules.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For long-term storage, refrigeration is recommended.
Q3: I am observing a new, unknown peak in my HPLC analysis after exposing my sample to acidic conditions. What could it be?
A3: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the amide bond. The new peak is likely either 4-bromoaniline or 4-chlorobenzoic acid. To confirm, you can run standards of these two compounds or use a mass spectrometer (LC-MS) to identify the mass of the unknown peak.
Q4: Can I use an accelerated stability study for this compound?
A4: Yes, forced degradation studies are a valuable tool to quickly assess the stability of a compound. These studies involve exposing the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to intentionally induce degradation. The results help in identifying potential degradation products and developing stability-indicating analytical methods.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15% | 4-bromoaniline, 4-chlorobenzoic acid |
| 0.1 M NaOH | 24 hours | 60°C | 25% | 4-bromoaniline, 4-chlorobenzoic acid |
| 3% H₂O₂ | 24 hours | Room Temp | 5% | Oxidized derivatives |
| Photolytic (UV light) | 48 hours | Room Temp | 10% | N-(phenyl)-4-chlorobenzamide |
| Thermal | 72 hours | 80°C | 8% | Various minor impurities |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 72 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable buffer.
-
Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected peaks.
Technical Support Center: Overcoming Solubility Challenges with N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with N-(4-Bromophenyl)-4-chlorobenzamide in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: this compound is a white to off-white solid.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO | [2][3] |
| Molecular Weight | 310.57 g/mol | [1] |
| Predicted XlogP | 3.9 | [2] |
| Appearance | White to off-white solid | [1] |
Q2: What is the general solubility profile of this compound?
A2: this compound has limited solubility in water but is soluble in several organic solvents.[1] This is expected given its relatively high predicted XlogP value, which indicates a lipophilic nature.
| Solvent | Solubility | Reference |
| Water | Limited/Poor | [1] |
| Dichloromethane | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Chloroform | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Estimated to be soluble | |
| Ethanol | Estimated to be sparingly soluble | |
| Methanol | Estimated to be sparingly soluble |
Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into aqueous assay buffer or cell culture medium. Why is this happening and what can I do?
A3: This is a common issue for poorly water-soluble compounds. The DMSO keeps the compound solubilized in the concentrated stock, but when this is diluted into an aqueous environment, the compound's low aqueous solubility can cause it to precipitate out of solution.
To troubleshoot this, consider the following:
-
Decrease the final DMSO concentration: While DMSO is a good solvent, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1% in your assay.
-
Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution approach. You can also try adding the DMSO stock to a small volume of buffer and then adding this mixture to the rest of the buffer while vortexing.
-
Use a co-solvent: A combination of solvents can sometimes improve solubility. For example, a stock solution in a mixture of DMSO and ethanol might be more amenable to dilution in aqueous buffers.
-
Incorporate surfactants or cyclodextrins: These agents can help to encapsulate the compound and keep it in solution.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help to redissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or assays.
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
This guide provides a general protocol for preparing a stock solution of this compound.
Objective: To prepare a high-concentration stock solution for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can also be applied, but monitor for any signs of degradation.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Guide 2: Addressing Compound Precipitation in a Cell-Based Assay
This guide provides a workflow for troubleshooting the precipitation of this compound upon addition to cell culture medium.
Objective: To successfully introduce the compound into a cell-based assay without precipitation.
Experimental Workflow Diagram:
Caption: Troubleshooting workflow for compound precipitation in cell-based assays.
Detailed Steps:
-
Initial Observation: You observe precipitation after adding your DMSO stock of this compound to the cell culture medium.
-
Reduce Final Concentration: The simplest first step is to try a lower final concentration of the compound in your assay.
-
Optimize Dilution Technique:
-
Method A: Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions in the cell culture medium. For example, make an intermediate dilution of your DMSO stock in a small volume of medium, and then add this to your final culture volume.
-
Method B: Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the compound stock. This can sometimes help keep the compound in solution.
-
-
Consider Co-solvents: Prepare a stock solution in a mixture of solvents. A 1:1 ratio of DMSO:Ethanol can be a good starting point.
-
Use Solubility Enhancers:
-
Surfactants: A small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically at a final concentration of 0.01-0.1%) can help maintain solubility. However, test for cellular toxicity of the surfactant alone.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins are commonly used.
-
Signaling Pathways and Logical Relationships
The solubility of a compound is a critical factor that can influence its observed biological activity. The following diagram illustrates the relationship between solubility and the successful execution of a cell-based assay.
Caption: Relationship between compound solubility and assay outcome.
References
Technical Support Center: Optimizing Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base.[1][2][3][4] This reaction is widely used in organic chemistry for preparing amides from amines and acid chlorides.[2][3][4]
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[2] If not neutralized, the HCl will react with the unreacted 4-bromoaniline to form an ammonium salt, rendering it non-nucleophilic and unable to participate in the reaction, which would diminish the yield.[2] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[2]
Q3: What are common bases and solvents used for this reaction?
A3: Both inorganic and organic bases can be used. Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common inorganic bases, often used in a two-phase system.[1][5] Organic bases like pyridine and triethylamine (TEA) are also frequently employed, typically in an organic solvent like dichloromethane (DCM), toluene, or 2-methyltetrahydrofuran (2-MeTHF).[5] The choice of a biphasic system with an aqueous base and an organic solvent is a hallmark of Schotten-Baumann conditions.[3][4]
Q4: What are the main competing side reactions?
A4: The primary side reaction is the hydrolysis of the highly reactive 4-chlorobenzoyl chloride by water present in the reaction mixture. This is particularly a concern when using aqueous bases.[6] This hydrolysis produces 4-chlorobenzoic acid, which will be deprotonated by the base, consuming both the starting material and the base, and ultimately lowering the yield of the desired amide.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials (4-bromoaniline and 4-chlorobenzoyl chloride), you can observe the consumption of the reactants and the appearance of the product spot.
Q6: What is a suitable method for purifying the final product?
A6: After the reaction is complete, the crude product is typically isolated by filtration. Purification is most commonly achieved through recrystallization. Suitable solvents for recrystallization of N-arylbenzamide derivatives include ethanol, or a mixture of solvents like ethyl acetate and hexanes. The choice of solvent depends on the solubility of the product and impurities.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the synthesis of this compound. The data presented is illustrative and aims to provide a comparative framework for experimental design.
Table 1: Effect of Base on Reaction Yield
| Base (1.2 equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine | Dichloromethane | 25 | 3 | ~85-95 |
| Triethylamine | Dichloromethane | 25 | 3 | ~80-90 |
| Sodium Hydroxide (2M aq.) | Dichloromethane/Water | 25 | 2 | ~75-85 |
| Potassium Hydroxide (2M aq.) | Dichloromethane/Water | 25 | 2 | ~75-85 |
| Cesium Carbonate | Dichloromethane | 25 | 4 | ~90-98 |
Note: Yields are approximate and can vary based on specific experimental conditions and scale.
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | Pyridine | 25 | 3 | ~85-95 |
| Toluene | Pyridine | 25 | 4 | ~80-90 |
| 2-Methyltetrahydrofuran | Pyridine | 25 | 4 | ~80-90 |
| Water/Dichloromethane (biphasic) | NaOH | 25 | 2 | ~75-85 |
Note: The choice of solvent can influence reaction rate, solubility of reactants and products, and ease of workup.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Question: I am getting a very low yield of my desired this compound. What could be the issue?
-
Answer:
-
Insufficient Base: Ensure at least one equivalent of base is used to neutralize the HCl byproduct. An excess (1.1-1.5 equivalents) is often recommended. Without sufficient base, your starting amine will be protonated and become unreactive.[2]
-
Hydrolysis of Acyl Chloride: If using an aqueous base, ensure vigorous stirring to promote the reaction between the organic and aqueous phases. Slow addition of the acyl chloride to the reaction mixture can also minimize its hydrolysis.[6] Consider switching to an organic base in an anhydrous organic solvent if hydrolysis is a major issue.
-
Poor Quality Reagents: Verify the purity of your 4-bromoaniline and 4-chlorobenzoyl chloride. The acyl chloride is particularly susceptible to degradation by moisture.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) might be necessary for less reactive substrates, but be aware that higher temperatures can also increase the rate of side reactions.
-
-
Problem 2: Presence of Multiple Spots on TLC, Including Starting Material
-
Question: My TLC plate shows unreacted 4-bromoaniline and multiple other spots. What is happening?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are stirring the reaction for a sufficient amount of time. Monitor the reaction by TLC until the limiting reagent (usually the 4-bromoaniline) is consumed.
-
Side Product Formation: The other spots could be due to side products. One common side product is 4-chlorobenzoic acid from the hydrolysis of 4-chlorobenzoyl chloride. Another possibility is the formation of a salt between the unreacted amine and the HCl byproduct if the base is not effective.
-
Impure Starting Materials: The extra spots may be impurities from your starting materials. Check the purity of your reactants before starting the reaction.
-
-
Problem 3: Difficulty in Product Purification
-
Question: I have isolated a solid, but I am struggling to purify it by recrystallization. What can I do?
-
Answer:
-
Choosing the Right Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test a range of solvents on a small scale. Common choices for similar amides include ethanol, ethyl acetate, or solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.
-
Oiling Out: If your product "oils out" during recrystallization, it means it is coming out of solution above its melting point. You can try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly.
-
Persistent Impurities: If recrystallization does not remove certain impurities, a column chromatography purification using silica gel might be necessary. A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
-
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath to 0°C.
-
Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the 4-chlorobenzoyl chloride solution dropwise to the stirred aniline solution over a period of 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the 4-bromoaniline spot has disappeared.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis reaction.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Technical Support Center: Crystallization of N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-(4-Bromophenyl)-4-chlorobenzamide.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: No Crystals Are Forming After Cooling
-
Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What should I do?
-
Answer: This is a common issue that can arise from several factors. Here are a series of steps to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod.[1][2] This can create microscopic scratches that provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a previous batch of pure crystals, add a single, small seed crystal to the solution.[2][4] This will act as a template for new crystals to grow.
-
-
Increase Supersaturation:
-
Evaporate Solvent: Your solution may be too dilute. Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[1][4] Be careful not to evaporate too much solvent, as this can cause the compound to "oil out."
-
Add an Anti-Solvent: If you are using a solvent in which the compound is highly soluble, you can try adding a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.
-
-
Cooling Technique:
-
Extended Cooling: If the solution is at room temperature, try cooling it further in an ice bath.[3][4]
-
Slow Cooling: Ensure the cooling process is slow. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.[3]
-
-
Re-evaluate Solvent Choice: If none of the above methods work, the chosen solvent may not be appropriate. The solvent may have been removed by rotary evaporation to recover the crude solid for another crystallization attempt with a different solvent system.[1]
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: When my solution cools, a liquid or oily substance forms instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[4] This is often due to the presence of impurities, which can lower the melting point of the mixture.[4]
-
Add More Solvent: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly.[1][4] Then, allow it to cool slowly again.
-
Lower the Cooling Temperature: Try cooling the solution to a lower temperature.
-
Change the Solvent: Consider using a different solvent with a lower boiling point.
-
Purify the Material: If oiling out persists, it may be due to significant impurities in your sample. Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
-
Issue 3: Crystallization Occurs Too Quickly
-
Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?
-
Answer: Yes, rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] Ideal crystallization involves slow and controlled crystal growth.
-
Use More Solvent: The most likely cause is that you have used the minimum amount of solvent, and the solution is too concentrated. Reheat the flask, add more of the hot solvent to dissolve the solid again, and then allow it to cool more slowly.[1]
-
Insulate the Flask: To slow the rate of cooling, you can insulate the flask by placing it on a cork ring or a few paper towels and covering the top with a watch glass.[1]
-
Issue 4: The Crystal Yield is Very Low
-
Question: After filtration, I have recovered a very small amount of my compound. What could have caused the low yield?
-
Answer: A low yield can be attributed to several factors:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[1][4] You can test the mother liquor by evaporating a small amount to see if a solid remains. If so, you may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling it again for a second crop of crystals.[3]
-
Premature Crystallization: If crystals formed during a hot filtration step, product could have been lost. Ensure the funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Transfer: Ensure all crystals are transferred from the crystallization flask to the filter funnel during filtration. Rinsing the flask with a small amount of the cold mother liquor can help.
-
Issue 5: The Crystals are Colored
-
Question: My starting material was slightly colored, and the resulting crystals are also colored. How can I remove colored impurities?
-
Answer: Colored impurities can often be removed by using activated charcoal.
-
Dissolve the crude solid in the appropriate amount of hot solvent.
-
Allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Heat the mixture back to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[5]
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the colorless filtrate to cool slowly to form pure, colorless crystals.
-
Quantitative Data
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of Aromatic Amides |
| Water | High | 100 | Generally Insoluble |
| Ethanol | High | 78 | Soluble when hot, less soluble when cold |
| Methanol | High | 65 | Soluble when hot, less soluble when cold |
| Acetone | Medium | 56 | Often a good solvent for recrystallization |
| Ethyl Acetate | Medium | 77 | Good solubility, may require a co-solvent |
| Dichloromethane | Low | 40 | High solubility, often used in synthesis |
| Toluene | Low | 111 | Soluble when hot, sparingly soluble when cold |
| Hexane | Very Low | 69 | Generally Insoluble (can be used as an anti-solvent) |
Note: This table is a general guide. Experimental validation is necessary to determine the optimal solvent for this compound.
Experimental Protocols
1. Standard Recrystallization by Slow Cooling
-
Solvent Selection: Choose a solvent in which this compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[5][6] If the solid does not dissolve, add small portions of hot solvent until a clear solution is obtained.[5]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop.[3] Avoid disturbing the flask during this time.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry.[6]
2. Mixed-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility characteristics.
-
Solvent Pair Selection: Choose a "soluble solvent" in which the compound is very soluble and a "miscible anti-solvent" in which the compound is poorly soluble.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "soluble solvent."
-
Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-7 from the "Standard Recrystallization by Slow Cooling" protocol.
Visualizations
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Factors influencing the success of crystallization.
References
Technical Support Center: N-(4-Bromophenyl)-4-chlorobenzamide Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of N-(4-Bromophenyl)-4-chlorobenzamide. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound via the Schotten-Baumann reaction of 4-bromoaniline and 4-chlorobenzoyl chloride.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| TR-01 | Low or no product yield. | 1. Inactive 4-chlorobenzoyl chloride: The acyl chloride may have hydrolyzed due to moisture. 2. Poor quality 4-bromoaniline: The starting material may be impure. 3. Insufficient base: The hydrochloric acid byproduct is not being effectively neutralized, leading to the protonation of the 4-bromoaniline and stopping the reaction.[1][2][3] 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use freshly opened or properly stored 4-chlorobenzoyl chloride. Ensure all glassware is thoroughly dried before use. 2. Check the purity of 4-bromoaniline by melting point or other analytical techniques. Purify by recrystallization if necessary. 3. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used. Monitor the pH of the reaction if using an aqueous base.[1][2] 4. While the reaction is often run at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the reaction progress by TLC. |
| TR-02 | Formation of a significant amount of a water-soluble byproduct. | Hydrolysis of 4-chlorobenzoyl chloride: If using a biphasic system with aqueous base, vigorous stirring can lead to the hydrolysis of the acyl chloride to 4-chlorobenzoic acid, which will be in the aqueous layer as its salt. | 1. Add the 4-chlorobenzoyl chloride slowly to the reaction mixture. 2. Maintain a moderate stirring speed to avoid excessive emulsification. 3. Ensure the amine is present in the organic phase to react with the acyl chloride before it hydrolyzes. |
| TR-03 | The product is difficult to purify and appears oily or discolored. | 1. Presence of unreacted starting materials. 2. Formation of side products: This could include diacylated products or other impurities from the starting materials. 3. Residual solvent. | 1. Ensure the reaction has gone to completion by TLC. If necessary, add a slight excess of the limiting reagent and continue stirring. 2. Wash the crude product thoroughly with dilute acid (to remove unreacted amine) and dilute base (to remove any carboxylic acid byproduct). 3. Recrystallize the crude product from a suitable solvent such as ethanol. [1][4] If recrystallization is insufficient, column chromatography may be necessary. 4. Dry the final product under vacuum to remove residual solvents. |
| TR-04 | The reaction is very slow or stalls before completion. | 1. Steric hindrance: While not severe in this case, bulky substituents on either reactant can slow the reaction. 2. Low reactivity of the amine: 4-bromoaniline is a relatively good nucleophile, but its reactivity can be affected by impurities. 3. Inefficient mixing in a large-scale reactor. | 1. Consider a longer reaction time or gentle heating. 2. Ensure the purity of the 4-bromoaniline. 3. Optimize the stirring rate and reactor geometry to ensure good mixing of the phases. |
| TR-05 | Safety concerns during scale-up. | 1. Handling of corrosive and lachrymatory 4-chlorobenzoyl chloride. 2. Toxicity of 4-bromoaniline. 3. Exothermic nature of the reaction. | 1. Handle 4-chlorobenzoyl chloride in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. 2. Consult the Safety Data Sheet (SDS) for 4-bromoaniline and handle it with appropriate PPE. Avoid inhalation and skin contact. 3. Add the 4-chlorobenzoyl chloride portion-wise or via a dropping funnel to control the reaction temperature. Use an ice bath for initial cooling, especially on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and industrially applicable method is the Schotten-Baumann reaction.[2][3][5] This involves the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Which solvents are suitable for this reaction on a larger scale?
A2: A two-phase solvent system is often employed.[5] An organic solvent that dissolves the reactants and product, such as dichloromethane or diethyl ether, is used along with an aqueous phase containing the base.[5] Toluene can also be a suitable organic solvent.
Q3: What is the role of the base in this reaction?
A3: The base, typically aqueous sodium hydroxide, pyridine, or triethylamine, is crucial to neutralize the hydrochloric acid that is formed during the reaction.[1][2] This prevents the protonation of the unreacted 4-bromoaniline, which would render it non-nucleophilic and stop the reaction.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to separate the starting materials from the product. The disappearance of the limiting reactant (usually the more expensive one) indicates the completion of the reaction.
Q5: What is the expected yield for this synthesis?
A5: While the yield can vary depending on the scale and specific conditions, a well-optimized Schotten-Baumann reaction for the synthesis of benzanilides can achieve high yields, often in the range of 80-95%.[6]
Q6: What are the key safety precautions I should take when scaling up this synthesis?
A6: Both 4-chlorobenzoyl chloride and 4-bromoaniline are hazardous. 4-chlorobenzoyl chloride is corrosive and a lachrymator, and it reacts with moisture. 4-bromoaniline is toxic. It is essential to work in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition of the acyl chloride and cooling capabilities are important.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a representative example for a laboratory-scale synthesis that can be adapted for scale-up.
Materials and Equipment:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Round-bottom flask or reactor equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 1.0 equivalent of 4-bromoaniline in dichloromethane. Begin stirring the solution and cool the mixture to 0-5 °C using an ice bath.
-
Base Addition: Add 1.5 equivalents of a 10% aqueous sodium hydroxide solution to the stirred mixture.
-
Acyl Chloride Addition: Slowly add 1.05 equivalents of 4-chlorobenzoyl chloride to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reactant.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white solid.[1][4]
-
Drying: Dry the purified product in a vacuum oven.
Quantitative Data
The following table provides representative data for the synthesis. Actual results may vary based on specific experimental conditions and scale.
| Parameter | Value |
| Reactant Ratio | 4-Bromoaniline : 4-Chlorobenzoyl chloride (1 : 1.05) |
| Base | 1.5 equivalents of 10% aq. NaOH |
| Solvent | Dichloromethane |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
| Purity (after recrystallization) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Enhancing the Bioavailability of N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on modifying N-(4-Bromophenyl)-4-chlorobenzamide and similar compounds to improve their oral bioavailability.
Frequently Asked Questions (FAQs)
Characterization of this compound
Q: What are the likely reasons for the poor bioavailability of this compound?
A: Based on its chemical structure, which consists of two halogenated aromatic rings linked by an amide bond, this compound is predicted to be a lipophilic molecule with low aqueous solubility.[1][2][3][4] This characteristic is a common cause of poor oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively. It is likely classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by low solubility and high permeability.[5][6][7]
Q: What initial experiments should I perform to confirm the bioavailability challenges of my compound?
A: To understand the bioavailability limitations of this compound, the following initial experiments are recommended:
-
Aqueous Solubility Measurement: Determine the kinetic and thermodynamic solubility in water and relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).
-
In Vitro Permeability Assay: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays to assess its membrane permeability.[8][9][10][11]
-
LogP/LogD Determination: Experimentally determine the lipophilicity of the compound. A high LogP value (predicted XlogP is 3.9) suggests high lipophilicity and potentially low aqueous solubility.[1][4]
-
Preliminary In Vivo Pharmacokinetic (PK) Study: A pilot study in a rodent model (e.g., rat or mouse) with both oral (PO) and intravenous (IV) administration will provide initial data on its oral bioavailability.[12][13][14][15]
Strategies for Improving Bioavailability
Q: What are the main strategies to consider for enhancing the bioavailability of a BCS Class II compound like this compound?
A: The primary goal for a BCS Class II compound is to improve its solubility and dissolution rate.[5][7] The main strategies can be categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[16][17][18]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous form can significantly improve its solubility and dissolution.[16][19]
-
-
Chemical Modifications (Prodrug Approach):
-
Prodrug Synthesis: A prodrug is a chemically modified, inactive form of the parent drug that, after administration, is converted back to the active form through enzymatic or chemical reactions.[20][21][22] This approach can be used to temporarily increase the water solubility of the compound.[23][24]
-
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve the compound in a lipidic vehicle, which then forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[19][25]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[5][16]
-
Q: How do I choose the best strategy for my compound?
A: The choice of strategy depends on several factors, including the physicochemical properties of the compound, the desired therapeutic application, and available resources. A decision-making workflow can help in selecting an appropriate strategy.
Decision-Making Workflow for Bioavailability Enhancement
References
- 1. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 3. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 4. PubChemLite - N-(4-bromophenyl)-3-chlorobenzamide (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review | IJSREM Journal [ijsrem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 9. books.rsc.org [books.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 13. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Pharmacokinetic Studies [bio-protocol.org]
- 15. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tanzj.net [tanzj.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Pharmaceutics | Special Issue : Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics [mdpi.com]
- 21. prodrug-approaches-for-enhancing-the-bioavailability-of-drugs-with-low-solubility - Ask this paper | Bohrium [bohrium.com]
- 22. curtiscoulter.com [curtiscoulter.com]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-Bromophenyl)-4-chlorobenzamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical reaction.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction, specifically a Schotten-Baumann reaction.[1][2] In this reaction, the amine group of 4-bromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2]
Q2: What are the primary reagents and typical conditions for this synthesis?
The primary reagents are 4-bromoaniline and 4-chlorobenzoyl chloride. The reaction is conducted in a suitable organic solvent, such as dichloromethane or diethyl ether, and in the presence of a base.[1][3] Common bases used for this reaction include triethylamine or pyridine, which act as scavengers for the HCl generated during the reaction.[2][3] The reaction is often performed at room temperature.
Q3: What are the main safety concerns associated with this reaction?
4-chlorobenzoyl chloride is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 4-bromoaniline is toxic and an irritant. Dichloromethane is a volatile and potentially carcinogenic solvent. It is crucial to consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors. Below is a table outlining potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to promote mixing of the reactants. - Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). - Confirm the stoichiometry of the reactants is correct. |
| Hydrolysis of 4-chlorobenzoyl chloride | - Use anhydrous (dry) solvents and reagents to prevent the acyl chloride from reacting with water. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Loss of product during workup | - Ensure the pH is appropriately adjusted during the aqueous wash steps to minimize the solubility of the product in the aqueous layer. - Use a sufficient volume of extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Inefficient purification | - Optimize the recrystallization solvent system to maximize product recovery and purity. - If using column chromatography, ensure the appropriate stationary and mobile phases are used for effective separation. |
Q2: My final product is impure. What are the likely impurities and how can I remove them?
Common impurities and their removal methods are summarized in the table below.
| Potential Impurity | Identification Method | Removal Method |
| Unreacted 4-bromoaniline | TLC, 1H NMR | - Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic aniline into the aqueous layer. |
| Unreacted 4-chlorobenzoyl chloride | TLC, pungent odor | - Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to hydrolyze the acyl chloride to the more water-soluble carboxylate. |
| 4-chlorobenzoic acid (from hydrolysis) | TLC, 1H NMR | - Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the carboxylic acid into the aqueous layer. |
| Diacylated product (bis(4-chlorobenzoyl)-4-bromoaniline) | Mass Spectrometry, 1H NMR | - This impurity is often less soluble than the desired product and may be removed by careful recrystallization. - Column chromatography can also be effective for separation. |
Q3: The reaction does not seem to be starting. What should I investigate?
If the reaction fails to initiate, consider the following:
-
Reagent Quality: Ensure that the 4-chlorobenzoyl chloride has not hydrolyzed due to improper storage. The 4-bromoaniline should be pure and free from significant oxidation.
-
Base Inactivity: If using a tertiary amine base like triethylamine, ensure it is of good quality and has not degraded.
-
Solvent Purity: The presence of water or other reactive impurities in the solvent can interfere with the reaction. Use of anhydrous solvents is recommended.
-
Temperature: While the reaction is typically run at room temperature, gentle warming may be necessary in some cases to initiate the reaction. Monitor the reaction closely by TLC if heating is applied.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure and may require optimization.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (anhydrous)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.1 eq) to the solution and stir at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound as a solid.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrClNO | [4][5] |
| Molecular Weight | 310.57 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Not widely reported, but a similar compound, 2-chloro-N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide, has a melting point of 154-155 °C.[6] |
Expected Yields
| Condition | Yield | Reference |
| Industrial Scale-up | >85% | [3] |
| Laboratory Scale | Typically high, but dependent on reaction conditions and purification. |
Spectroscopic Data (Reference for a similar compound: N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide)
| Spectroscopy | Observed Peaks | Reference |
| ¹H NMR (500 MHz, Chloroform-d) | δ 10.71 (s, 1H, NH), 8.20 (dd, J 7.8, 1.8 Hz, 2H, aromatic), 8.13 (d, J 8.1 Hz, 1H, aromatic), 7.58 (d, J 8.5 Hz, 2H, aromatic), 7.56 – 7.51 (m, 3H, aromatic), 7.37 (m, 1H, aromatic), 7.00 - 6.94 (m, 3H, aromatic), 6.71 (d, J 7.6 Hz, 1H, aromatic), 4.80 (s, 2H, CH₂), 1.83 (s, 3H, CH₃). | [6] |
Note: The provided ¹H NMR data is for a structurally related compound and should be used for reference purposes only. The exact chemical shifts for this compound will differ.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 4. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide, focusing on the avoidance of common impurities.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between 4-bromoaniline and 4-chlorobenzoyl chloride.
Diagram of the General Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive 4-chlorobenzoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture.[1][2] | - Use freshly opened or properly stored 4-chlorobenzoyl chloride. - Consider preparing the acyl chloride fresh from 4-chlorobenzoic acid and a chlorinating agent (e.g., thionyl chloride) immediately before use. |
| 2. Insufficiently basic conditions: The base is crucial for neutralizing the HCl byproduct and driving the reaction forward.[3] | - Ensure the use of a suitable base such as triethylamine or pyridine in at least a stoichiometric amount relative to the 4-chlorobenzoyl chloride. - If using an aqueous base like NaOH, ensure vigorous stirring to facilitate phase transfer. | |
| 3. Low reactivity of 4-bromoaniline: The amine may be of poor quality. | - Check the purity of the 4-bromoaniline. Recrystallize if necessary. | |
| Presence of Unreacted Starting Materials in the Final Product | 1. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | - Use a slight excess (1.05-1.1 equivalents) of 4-chlorobenzoyl chloride to ensure complete consumption of the 4-bromoaniline. |
| 2. Insufficient reaction time or temperature: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). | |
| Product is Contaminated with a White Solid Insoluble in the Organic Solvent During Work-up | 1. Formation of 4-chlorobenzoic acid: Hydrolysis of 4-chlorobenzoyl chloride by water present during the reaction or work-up. | - During the aqueous work-up, wash the organic layer with a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃ solution) to extract the acidic 4-chlorobenzoic acid. |
| Oily or Gummy Product Instead of a Crystalline Solid | 1. Presence of impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Ensure thorough removal of impurities through appropriate aqueous washes. - Attempt purification by column chromatography on silica gel. |
| 2. Improper recrystallization solvent: The chosen solvent may not be suitable for inducing crystallization. | - Select a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. Common choices for similar compounds include ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.[1][4] | |
| Product Yield is Significantly Lower than Expected | 1. Hydrolysis of 4-chlorobenzoyl chloride: As mentioned above, this is a common side reaction. | - Perform the reaction under anhydrous conditions, using dry solvents and glassware. |
| 2. Loss of product during work-up and purification: Product may be lost during extractions or transfers. | - Minimize the number of transfer steps. - During recrystallization, avoid using an excessive amount of solvent and ensure slow cooling to maximize crystal recovery. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base.[3] This reaction is typically carried out in a two-phase solvent system, such as dichloromethane and water, with a base like sodium hydroxide, or in a single organic solvent with an organic base like triethylamine or pyridine.[5]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main potential impurities are:
-
Unreacted 4-bromoaniline: The starting amine.
-
Unreacted 4-chlorobenzoyl chloride: The starting acylating agent.
-
4-chlorobenzoic acid: Formed from the hydrolysis of 4-chlorobenzoyl chloride by moisture.[1][2]
-
Diacylated 4-bromoaniline: A potential byproduct if excess 4-chlorobenzoyl chloride is used, although less common with a secondary amide formation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar and a polar solvent, for example, a 7:3 mixture of hexanes and ethyl acetate. The starting materials and the product will have different Rf values, allowing you to track the consumption of reactants and the formation of the product.
Q4: What is a suitable recrystallization solvent for purifying the final product?
A4: While the optimal solvent should be determined experimentally, good starting points for recrystallizing this compound and similar anilides include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[1][4] The goal is to find a solvent that dissolves the compound when hot but has low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
Q5: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the two phenyl rings. A singlet or broad singlet for the N-H proton, typically downfield.
-
¹³C NMR: Resonances for the carbonyl carbon (around 165 ppm) and the aromatic carbons.
-
IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and bands associated with the aromatic rings.
III. Experimental Protocols
A. Synthesis of this compound
This protocol is a general procedure based on the Schotten-Baumann reaction.
Diagram of the Synthesis Protocol:
Caption: Step-by-step protocol for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask dropwise over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol.
B. Characterization Data (Predicted and from Analogous Compounds)
The following table summarizes expected and reported data for the product and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (ppm, CDCl₃) | Key IR Bands (cm⁻¹) |
| This compound | 310.57 | Not widely reported, expected to be a solid. | Aromatic protons, N-H proton (broad singlet) | ~3300 (N-H), ~1650 (C=O) |
| 4-Bromoaniline | 172.03 | 60-64 | Aromatic protons, -NH₂ protons (broad singlet) | ~3400 & ~3300 (N-H stretch) |
| 4-Chlorobenzoyl chloride | 175.01 | 11-14 | Aromatic protons | ~1770 & ~1735 (C=O stretch) |
| 4-Chlorobenzoic acid | 156.57 | 239-242 | Aromatic protons, -COOH proton (very broad singlet) | ~3000 (O-H), ~1680 (C=O) |
IV. Impurity Formation and Control
Diagram of Impurity Formation Pathways:
Caption: Pathways for the formation of the desired product and key impurities.
This technical support guide is intended to provide general assistance. Experimental conditions should be optimized for each specific laboratory setting and scale. Always adhere to proper laboratory safety procedures.
References
- 1. mt.com [mt.com]
- 2. 4-Chlorobenzoyl chloride | C7H4Cl2O | CID 8501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Separation of 4-(p-Bromophenyl)-4’-chlorobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
N-(4-Bromophenyl)-4-chlorobenzamide storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling N-(4-Bromophenyl)-4-chlorobenzamide. It includes frequently asked questions (FAQs) and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and incompatible substances such as strong oxidizing agents. While specific temperature ranges are not always provided, maintaining standard laboratory conditions (room temperature) is generally acceptable for the solid form. For long-term storage, refrigeration may be considered to ensure stability.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards include potential irritation to the skin, eyes, and respiratory tract. It is harmful if swallowed. During combustion, it may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Q4: What should I do in case of accidental exposure?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents. Avoid contact with these substances to prevent potentially hazardous reactions.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrClNO | --INVALID-LINK-- |
| Molecular Weight | 310.57 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | Not widely reported, can be determined experimentally. A related compound, 4-Chlorobenzamide, has a melting point of 172-176 °C. | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | --INVALID-LINK-- |
| logP (predicted) | 4.6 | --INVALID-LINK-- |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the reaction of 4-bromoaniline with 4-chlorobenzoyl chloride.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine as a base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM or THF to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure this compound.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC. If the starting materials are still present after the recommended time, consider extending the reaction time or gently heating the mixture. |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Moisture can hydrolyze the acyl chloride. |
| Base is not effective | Use a freshly opened or distilled base. Ensure the correct stoichiometry of the base is used to neutralize the HCl byproduct. |
| Poor quality of starting materials | Verify the purity of 4-bromoaniline and 4-chlorobenzoyl chloride. Impurities can interfere with the reaction. |
Issue 2: Difficulty in Product Purification/Crystallization
| Possible Cause | Troubleshooting Step |
| Product is an oil | If the product oils out during recrystallization, try using a different solvent system or a solvent pair (e.g., ethyl acetate/hexanes). Seeding with a small crystal of the pure product can also induce crystallization. |
| Product is impure after recrystallization | Perform a second recrystallization. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allowed to cool slowly. Fast cooling can trap impurities. |
| Product is insoluble in common recrystallization solvents | Test the solubility of a small amount of the crude product in various solvents to find a suitable one where it is soluble when hot but insoluble when cold. |
Issue 3: Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Diacylation of the amine | This can occur if an excess of the acyl chloride is used. Ensure the stoichiometry is correct and add the acyl chloride solution slowly to the amine solution. |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. |
| Hydrolysis of acyl chloride | As mentioned, ensure anhydrous conditions to prevent the formation of 4-chlorobenzoic acid. |
Visualizations
Technical Support Center: N-(4-Bromophenyl)-4-chlorobenzamide Synthesis and Spectroscopic Analysis
Welcome to the technical support center for N-(4-Bromophenyl)-4-chlorobenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected spectroscopic data and other experimental challenges related to the synthesis and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of this compound?
A1: this compound is expected to be a solid at room temperature. Its molecular formula is C₁₃H₉BrClNO, with a molecular weight of approximately 310.57 g/mol .
Q2: What is the most common method for synthesizing this compound?
A2: The most common laboratory synthesis involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Q3: My ¹H NMR spectrum shows more peaks than expected. What could be the cause?
A3: Additional peaks in your ¹H NMR spectrum likely indicate the presence of impurities. Common culprits include unreacted starting materials (4-bromoaniline or 4-chlorobenzoyl chloride), the diacylation byproduct, or hydrolysis products. Refer to the troubleshooting guide below for detailed analysis.
Q4: The mass spectrum of my product does not show the expected molecular ion peak. Why might this be?
A4: The molecular ion peak can sometimes be weak or absent in electron ionization mass spectrometry. Look for characteristic fragment ions. For this compound, key fragments would arise from cleavage of the amide bond. Also, ensure your sample is free of non-volatile impurities that could interfere with ionization.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
4-Bromoaniline
-
4-Chlorobenzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in dichloromethane. Add pyridine (1.1 eq) to the solution and stir at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in dichloromethane to the stirring mixture. The reaction is exothermic, so maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.
Spectroscopic Data
The following tables provide predicted spectroscopic data for this compound and potential impurities. These values can be used as a reference for interpreting experimental results.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Aromatic Protons (ortho to -NH) | Aromatic Protons (meta to -NH) | Aromatic Protons (ortho to -CO) | Aromatic Protons (meta to -CO) | -NH Proton |
| This compound | ~7.55 (d) | ~7.45 (d) | ~7.80 (d) | ~7.40 (d) | ~7.90 (s, br) |
| 4-Bromoaniline | ~6.65 (d) | ~7.25 (d) | - | - | ~3.70 (s, br) |
| 4-Chlorobenzoyl Chloride | - | - | ~8.05 (d) | ~7.50 (d) | - |
| N,N-bis(4-chlorobenzoyl)-4-bromoaniline | ~7.60 (d) | ~7.50 (d) | ~7.90 (d) | ~7.45 (d) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C=O | C-Br | C-Cl | Aromatic Carbons |
| This compound | ~165.0 | ~117.0 | ~138.0 | ~121-140 |
| 4-Bromoaniline | - | ~113.0 | - | ~116-145 |
| 4-Chlorobenzoyl Chloride | ~168.0 | - | ~142.0 | ~129-135 |
| N,N-bis(4-chlorobenzoyl)-4-bromoaniline | ~170.0 | ~120.0 | ~139.0 | ~125-142 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch | C-Cl Stretch | C-Br Stretch |
| This compound | ~3300-3400 | ~1650-1670 | ~1250-1350 | ~700-800 | ~500-600 |
| 4-Bromoaniline | ~3300-3500 (doublet) | - | ~1250-1350 | - | ~500-600 |
| 4-Chlorobenzoyl Chloride | - | ~1770 and ~1735 | - | ~700-800 | - |
| N,N-bis(4-chlorobenzoyl)-4-bromoaniline | - | ~1700 and ~1680 | ~1200-1300 | ~700-800 | ~500-600 |
Table 4: Predicted Mass Spectrometry Fragmentation (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 310/312/314 | 139/141 ([ClC₆H₄CO]⁺), 171/173 ([BrC₆H₄NH]⁺), 111, 155/157 |
| 4-Bromoaniline | 171/173 | 92, 65 |
| 4-Chlorobenzoyl Chloride | 174/176/178 | 139/141 ([ClC₆H₄CO]⁺), 111 |
| N,N-bis(4-chlorobenzoyl)-4-bromoaniline | 449/451/453/455 | 139/141 ([ClC₆H₄CO]⁺), 310/312/314 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| ¹H NMR: Broad singlet around 3.7 ppm and two doublets around 6.6 and 7.2 ppm. | Presence of unreacted 4-bromoaniline. | Improve purification by recrystallization or column chromatography. Ensure complete reaction by extending the reaction time or using a slight excess of acylating agent. |
| ¹H NMR: Two sharp doublets around 8.0 and 7.5 ppm, no amide proton. | Presence of unreacted 4-chlorobenzoyl chloride (or its hydrolysis product, 4-chlorobenzoic acid). | Wash the crude product thoroughly with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. |
| ¹H NMR: Complex aromatic region, absence of N-H proton signal. | Formation of the diacylation product, N,N-bis(4-chlorobenzoyl)-4-bromoaniline. | Use a controlled stoichiometry of reactants. Adding the acyl chloride slowly at a lower temperature can minimize this side reaction. |
| IR: Broad absorption around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. | Presence of 4-chlorobenzoic acid (from hydrolysis of 4-chlorobenzoyl chloride). | Wash the product with a saturated solution of sodium bicarbonate. |
| IR: Sharp doublet around 3350-3450 cm⁻¹. | Presence of unreacted 4-bromoaniline. | Further purify the product. |
| Mass Spec: Molecular ion peak is absent or very weak. | The molecular ion may be unstable under the ionization conditions. | Look for characteristic fragments like m/z 139/141 and 171/173. Consider using a softer ionization technique like ESI or CI. |
| TLC shows multiple spots after the reaction. | Incomplete reaction or formation of side products. | Optimize reaction time and stoichiometry. Isolate and characterize the major spots to identify impurities. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Example of a signaling pathway potentially modulated by diaryl amide compounds.
Technical Support Center: Monitoring the Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-(4-Bromophenyl)-4-chlorobenzamide via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind monitoring the synthesis of this compound using TLC and HPLC?
A1: Both TLC and HPLC are chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. In this specific reaction, the starting materials (4-bromoaniline and 4-chlorobenzoyl chloride) and the product (this compound) have different polarities. As the reaction progresses, the starting materials are consumed, and the product is formed, which can be visualized as changes in the pattern of spots on a TLC plate or peaks in an HPLC chromatogram.
Q2: How do the polarities of the starting materials and the product differ?
A2: 4-Bromoaniline is a primary aromatic amine and is relatively polar due to the presence of the -NH2 group capable of hydrogen bonding. 4-Chlorobenzoyl chloride is an acyl chloride and is also polar, though it is highly reactive and prone to hydrolysis. The product, this compound, is an amide. While it contains a polar amide bond, the overall molecule is significantly less polar than 4-bromoaniline due to the substitution of the N-H bonds. This difference in polarity is the basis for their separation.
Q3: Which visualization techniques are suitable for the spots on a TLC plate for this reaction?
A3: Since all the compounds involved (starting materials and product) are aromatic and contain chromophores, they are UV-active. Therefore, the most common and non-destructive visualization method is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[1] Staining with iodine vapor can also be used as it has a high affinity for aromatic compounds.[2] For more specific visualization, a potassium permanganate stain can be effective as it reacts with the aniline starting material.
Experimental Protocols
Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Spotting:
-
On the starting line, spot a small amount of the 4-bromoaniline starting material (dissolved in a suitable solvent like ethyl acetate) as a reference.
-
Spot a small amount of the co-spot, which is a mixture of the starting material and the reaction mixture.
-
Spot the reaction mixture. It is crucial to take a sample from the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.) to monitor the progress.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20-30% ethyl acetate in hexane). Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). The spots can be circled with a pencil.
-
Analysis: The reaction is complete when the spot corresponding to the 4-bromoaniline has disappeared from the reaction mixture lane, and a new spot corresponding to the product is prominent. The Rf (retardation factor) values can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Protocol for Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a reversed-phase HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase for separating aromatic compounds is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[2][3] A typical starting condition could be 50:50 acetonitrile:water, with a gradient to increase the acetonitrile concentration over time.
-
Sample Preparation: At various time points, take a small aliquot of the reaction mixture, quench it (e.g., with a small amount of water or methanol to react with any remaining 4-chlorobenzoyl chloride), and dilute it with the mobile phase to a suitable concentration.
-
Injection: Inject a standard volume of the prepared sample onto the HPLC system.
-
Detection: Monitor the elution of the compounds using a UV detector, typically at a wavelength where all components have significant absorbance (e.g., 254 nm).
-
Analysis: The reaction progress is monitored by observing the decrease in the peak area of the starting materials (4-bromoaniline) and the increase in the peak area of the product (this compound). The reaction is considered complete when the peak for 4-bromoaniline is no longer detectable.
Data Presentation
Table 1: Estimated TLC Rf Values
| Compound | Structure | Estimated Rf Value (20% Ethyl Acetate in Hexane) | Notes |
| 4-Bromoaniline | 4-Br-C₆H₄-NH₂ | ~0.2-0.3[4] | More polar, interacts strongly with silica gel, lower Rf. |
| 4-Chlorobenzoyl chloride | 4-Cl-C₆H₄-COCl | Prone to hydrolysis | On the TLC plate, it may react with silica-bound water to form 4-chlorobenzoic acid, which would have a very low Rf. |
| This compound | 4-Cl-C₆H₄-CONH-C₆H₄-Br | ~0.5-0.7 | Less polar than the aniline starting material, higher Rf. |
Note: These are estimated values based on the relative polarities of the compounds. Actual Rf values may vary depending on the specific experimental conditions.
Table 2: Estimated HPLC Retention Times
| Compound | Structure | Estimated Retention Time (C18 column, Acetonitrile/Water gradient) | Notes |
| 4-Bromoaniline | 4-Br-C₆H₄-NH₂ | Shorter | More polar, will elute earlier from a reversed-phase column. |
| 4-Chlorobenzoic acid (hydrolysis product) | 4-Cl-C₆H₄-COOH | Shorter | Polar carboxylic acid, will elute early. |
| This compound | 4-Cl-C₆H₄-CONH-C₆H₄-Br | Longer | Less polar, will have a stronger interaction with the C18 stationary phase and elute later. |
Note: These are estimated relative retention times. Actual retention times will depend on the specific HPLC conditions (column dimensions, flow rate, gradient profile, etc.).
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking of spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a more polar solvent (e.g., methanol) to the spotting solvent.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization. |
| Spots remain at the origin (low Rf) | - The mobile phase is not polar enough. | - Increase the proportion of the more polar solvent in the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Spots run with the solvent front (high Rf) | - The mobile phase is too polar. | - Decrease the proportion of the more polar solvent in the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Appearance of a new, very polar spot in the reaction mixture | - Hydrolysis of 4-chlorobenzoyl chloride to 4-chlorobenzoic acid. | - This is a common side reaction. The presence of this spot indicates that the acyl chloride is reacting with water in the reaction mixture or on the TLC plate. |
| Appearance of a new, less polar spot than the product | - Possible diacylation of 4-bromoaniline to form N,N-bis(4-chlorobenzoyl)-4-bromoaniline. | - This side product is less polar than the desired mono-acylated product and will have a higher Rf value. Using a slight excess of the aniline can help to minimize this. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing (especially for 4-bromoaniline) | - Interaction of the basic amine with residual silanol groups on the C18 column. | - Add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the amine and reduce silanol interactions. |
| Broad peaks | - Poor column efficiency.- Sample overload. | - Ensure the column is properly packed and equilibrated.- Inject a smaller volume or a more dilute sample. |
| Drifting baseline | - Column not fully equilibrated.- Contaminated mobile phase. | - Flush the column with the mobile phase for a sufficient amount of time before analysis.- Prepare fresh mobile phase using high-purity solvents. |
| Appearance of an early eluting peak | - Hydrolysis of 4-chlorobenzoyl chloride to 4-chlorobenzoic acid. | - This is expected if the reaction sample is quenched with water or if there is water in the reaction solvent. The carboxylic acid is more polar and will elute earlier than the other components. |
| Appearance of a late-eluting peak | - Possible diacylation of 4-bromoaniline. | - The diacylated product is more non-polar and will have a longer retention time on a reversed-phase column. |
Visualizations
Caption: Workflow for monitoring the synthesis of this compound.
Caption: Troubleshooting decision tree for unexpected TLC/HPLC results.
References
Enhancing the bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on enhancing the bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and biological evaluation of this compound and its derivatives.
Section 1: Synthesis & Purification
Question: I am getting a low yield for my this compound synthesis. What are the common causes and solutions?
Answer: Low yields in benzamide synthesis can stem from several factors. Here is a systematic approach to troubleshoot the issue:
-
Reagent Quality: Ensure the starting materials, particularly the benzoyl chloride derivative and the aniline, are pure and dry. Moisture can hydrolyze the acid chloride, reducing the amount available for the amidation reaction.[1][2]
-
Reaction Conditions: The reaction is often exothermic. Adding the acid chloride in small portions and maintaining a cool temperature can prevent side reactions.[1][2] Ensure the base (e.g., triethylamine, pyridine) is added appropriately to neutralize the HCl byproduct, driving the reaction forward.[3]
-
Reaction Time & Temperature: While initial cooling is important, ensure the reaction is allowed to proceed to completion, which may require stirring at room temperature for a sufficient duration after the initial addition.
-
Purification Loss: Significant product can be lost during workup and recrystallization. Ensure the recrystallization solvent is chosen carefully to maximize recovery. Over-washing the filtered product can also lead to loss.[4]
Caption: Logic diagram for troubleshooting low synthesis yield.
Question: My purified compound shows unexpected peaks in NMR/MS analysis. What are potential impurities?
Answer: Common impurities include:
-
Unreacted Starting Materials: Residual 4-bromoaniline or 4-chlorobenzoyl chloride.
-
Hydrolysis Product: 4-chlorobenzoic acid, formed if the 4-chlorobenzoyl chloride reacts with water.[1]
-
Solvent Residues: Solvents used during reaction or purification (e.g., THF, ethanol, ethyl acetate).
-
Side-Reaction Products: Depending on the specific derivative being synthesized, other side reactions may occur.
Careful column chromatography or repeated recrystallization is often required to obtain a highly pure product.[4]
Section 2: Biological Assays
Question: My compound shows low or no activity in a cell-based assay. What steps should I take?
Answer: A lack of bioactivity can be due to the compound itself, the assay setup, or cell-related issues.
-
Verify Compound Integrity:
-
Purity: Re-check the purity of the compound stock. Impurities can interfere with the assay.
-
Solubility: Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and doesn't precipitate when added to the cell culture medium. Poor solubility is a common reason for apparent lack of activity.
-
Stability: Confirm the compound is stable under assay conditions (temperature, light, pH).
-
-
Evaluate Assay Conditions:
-
Instrument Setup: For fluorescence or luminescence-based assays, ensure the plate reader's filters and settings are correct.[5]
-
Reagent Quality: Use fresh reagents and check expiration dates.
-
Positive Control: Ensure your positive control for the assay is working as expected. If not, the issue lies with the assay itself.
-
-
Consider Biological Factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane effectively.[5]
-
Target Expression: Confirm that your cell line expresses the intended molecular target.
-
Cell Health: Ensure cells are healthy, within an appropriate passage number, and free from contamination like mycoplasma.
-
Caption: Decision tree for troubleshooting low bioactivity.
Question: Why are my IC50 values different from those reported in other studies?
Answer: Variations in IC50 values are common and can be attributed to several factors:
-
Different Cell Lines: Sensitivity to a compound can vary significantly between cell lines.
-
Assay Protocols: Minor differences in protocol, such as incubation time, cell seeding density, or the specific viability reagent used, can alter results.
-
Reagent Purity: Differences in the purity of the synthesized compound can lead to different apparent potencies.
-
Lab-Specific Conditions: Variations in incubators, plate readers, and even pipetting techniques can contribute to inter-lab variability.[5]
Frequently Asked Questions (FAQs)
Question: What is the general synthetic route for this compound?
Answer: The most common method is a nucleophilic acyl substitution reaction. It involves reacting 4-chlorobenzoyl chloride with 4-bromoaniline in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.[3]
Caption: General synthesis workflow for the title compound.
Question: What structural modifications can enhance the bioactivity of this compound class?
Answer: Structure-activity relationship (SAR) studies on similar benzamide and related amide derivatives provide some clues:
-
Halogen Substitution: The position and type of halogen on the phenyl rings are critical. For some related compounds, fluoro groups at the meta and para positions were shown to increase antimetastatic effects.[6] Bromo substituents have also been linked to high antimigration effects in other series.[6]
-
Heterocyclic Moieties: Incorporating heterocyclic rings, such as thiazole or oxadiazole, into the core structure has been a successful strategy for developing potent antimicrobial and anticancer agents.[7][8]
-
Linker Modification: The amide bond itself can be modified, or linkers can be introduced between the aromatic rings to alter the molecule's conformation and binding properties.
Question: What are the known biological activities and mechanisms of action for these derivatives?
Answer: Derivatives of this class have shown a range of biological activities:
-
Anticancer/Antiproliferative: Some derivatives show activity against cancer cell lines like MCF-7 (breast cancer).[3][7] The mechanism can involve the inhibition of critical enzymes or pathways necessary for cancer cell growth.
-
Antimicrobial: Potent activity against various bacterial species, including drug-resistant strains like MRSA, has been reported for related benzamide derivatives.[9] Mechanisms can include the disruption of lipid biosynthesis or inhibition of essential enzymes like oligopeptidase B.[3][9]
-
Enzyme Inhibition: Benzamides are known to act as enzyme inhibitors. For example, related structures have been investigated as α-glucosidase inhibitors for diabetes management and as chitin synthesis inhibitors in insects.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-chlorobenzoyl chloride
-
4-bromoaniline
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM dropwise to the cooled mixture with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from hot ethanol to yield the pure this compound product.[2]
Protocol 2: General Cell Viability Assay (MTT Assay)
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
Compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound derivative in a complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions (and vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Quantitative Data Summary
The bioactivity of benzamide derivatives is highly dependent on their specific substitutions. The following table summarizes reported activity for some related compounds to provide a reference for expected potency.
| Compound Class | Target/Assay | Organism/Cell Line | Reported Activity (IC50) |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Antimicrobial | Gram-positive bacteria | 10–25 μM[3] |
| Benzamide analogs | Antiproliferative | MCF-7 breast cancer cells | <50 μM[3] |
| Sulfamoyl benzamides | α-glucosidase inhibition | Enzyme assay | 10.75 μM[3] |
| Aryl-4-guanidinomethylbenzamide derivatives | Antibacterial (MIC) | MRSA, VRE, VISA | 0.5–8 µg/mL[9] |
References
- 1. globalconference.info [globalconference.info]
- 2. scribd.com [scribd.com]
- 3. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 9. Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide and Other Benzamide Derivatives in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide provides an objective comparison of the biological performance of N-(4-Bromophenyl)-4-chlorobenzamide against a selection of other benzamide derivatives, supported by experimental data. The information presented herein is intended to assist researchers in navigating the chemical space of benzamides and identifying promising candidates for further investigation.
While specific experimental data for this compound is limited in publicly accessible literature, this guide utilizes data from a closely related structural analog, N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide , to provide a meaningful comparison. The key structural difference is the presence of an N-(3-nitrobenzyl) group in the analogue. It is hypothesized that this substitution may influence the compound's biological activity, and this should be considered when interpreting the presented data.
Comparative Analysis of Biological Activities
This section presents a comparative summary of the anticancer, antimicrobial, and enzyme inhibitory activities of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide and other selected benzamide derivatives. The data is organized into clear, structured tables for easy interpretation and comparison.
Anticancer Activity
The evaluation of anticancer potential is a primary focus in the study of novel benzamide derivatives. The following table summarizes the in vitro cytotoxic activity of the selected compounds against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action/Target |
| N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide (Analogue) | MCF-7 (Breast) | 182 | Covalent binding to β-tubulin via SNAr |
| A549 (Lung) | 150 | Inhibition of cell cycle progression | |
| HeLa (Cervical) | 200 | Induction of apoptosis through increased LDH activity | |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 | Not specified |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.001 | DNA intercalation and inhibition of topoisomerase II |
Table 1: Comparison of Anticancer Activity of Benzamide Derivatives. [1][2][3]
Antimicrobial Activity
Benzamide derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) |
| N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide (Analogue) | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| 4-hydroxy-N-phenylbenzamide | Bacillus subtilis | 6.25 |
| Escherichia coli | 3.12 | |
| N-(4-bromophenyl)benzamide | Escherichia coli | 3.12 |
| Bacillus subtilis | 6.25 |
Table 2: Comparison of Antimicrobial Activity of Benzamide Derivatives. [1][4]
Enzyme Inhibitory Activity
The ability to selectively inhibit enzymes is a critical mechanism of action for many drugs. Certain benzamide derivatives have been identified as potent enzyme inhibitors, particularly targeting histone deacetylases (HDACs), which are implicated in cancer.
| Compound | Enzyme Target | IC50 (nM) |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |
| HDAC2 | 260.7 | |
| HDAC3 | 255.7 | |
| MS-275 (Entinostat) (Control) | HDAC1 | 41 |
| HDAC2 | 147 | |
| HDAC3 | 46 | |
| SAHA (Vorinostat) (Control) | Pan-HDAC | 27.3 - 19.5 (inhibition of cell growth) |
Table 3: Comparison of HDAC Inhibitory Activity of Benzamide Derivatives. [5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound typically involves the acylation of 4-bromoaniline with 4-chlorobenzoyl chloride.
-
Materials: 4-bromoaniline, 4-chlorobenzoyl chloride, a suitable base (e.g., triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 4-bromoaniline in the inert solvent.
-
Add the base to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the cooled mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains and Media: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) and appropriate broth media (e.g., Mueller-Hinton Broth).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
HDAC Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.
-
Materials: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3), a fluorogenic HDAC substrate, and a developer solution.
-
Procedure:
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and various concentrations of the test compounds or a known HDAC inhibitor (e.g., MS-275, SAHA).
-
Incubate the plate at 37°C for a short period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution, which also generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of HDAC inhibition and determine the IC50 value.
-
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Caption: Simplified signaling pathway of HDAC inhibition by benzamides.
References
- 1. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 2. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells : Oriental Journal of Chemistry [orientjchem.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
A Comparative Guide to the Efficacy of N-(4-Bromophenyl)-4-chlorobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of N-(4-Bromophenyl)-4-chlorobenzamide and its analogs, focusing on their potential as anticancer and antimicrobial agents. The information is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.
Executive Summary
This compound serves as a scaffold for developing novel therapeutic agents. Analogs of this compound have demonstrated significant biological activities, including anticancer, antimicrobial, and insecticidal properties. The mechanism of action for their anticancer effects is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Their antimicrobial activity is suggested to involve the disruption of bacterial cell wall synthesis. This guide presents available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the experimental workflow and a proposed mechanism of action.
Data Presentation: Comparative Efficacy
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Modification from Parent Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | This compound | - | Data not available | - |
| Analog 1 | N-benzylbenzamide derivative (20b)¹ | HCT116 (Colon) | 0.012 | [1] |
| A549 (Lung) | 0.015 | [1] | ||
| K562 (Leukemia) | 0.018 | [1] | ||
| Hela (Cervical) | 0.027 | [1] | ||
| Analog 2 | N-(phenylcarbamothioyl)-4-chlorobenzamide (4-Cl-PCTB)² | T47D (Breast) | 440 | [2] |
| Analog 3 | 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4b)³ | SNB-75 (CNS) | >10 (PGI⁴ = 10.3) | [3] |
| Analog 4 | Benzamide derivative (48)⁵ | HCT116 (Colon) | 0.021 | [4] |
| A549 (Lung) | 0.029 | [4] | ||
| MDA-MB-231 (Breast) | 0.028 | [4] |
¹Analog 20b is a potent tubulin polymerization inhibitor with a different substitution pattern but shares the core benzamide structure. ²This analog incorporates a thiourea moiety. ³This analog features a triazole ring system. ⁴PGI: Percent Growth Inhibition at 10 µM concentration. ⁵Analog 48 is an optimized benzamide derivative targeting the colchicine binding site of tubulin.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Modification from Parent Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Parent Compound | This compound | - | Data not available | - |
| Analog 5 | N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Staphylococcus aureus | 32 | [5] |
| Escherichia coli | 64 | [5] | ||
| Pseudomonas aeruginosa | 16 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4]
Materials:
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the wells of a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for synthesis and evaluation of benzamide analogs.
Proposed Mechanism of Anticancer Activity
Several benzamide derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[1][4] The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
References
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 4. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(4-Bromophenyl)-4-chlorobenzamide derivatives, focusing on their anticancer and antimicrobial properties. By examining the biological data of the core structure and its analogues, this document aims to shed light on the molecular features crucial for their therapeutic effects.
Quantitative Biological Activity Data
The following table summarizes the in vitro biological activities of selected this compound derivatives and related compounds against various cell lines and microbial strains. The data is compiled from multiple research findings to facilitate a comparative analysis.
| Compound ID | Derivative Structure | Target | Assay | Activity (IC50/MIC in µM) | Reference |
| 1 | N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | MCF-7 (Breast Cancer) | Anticancer | Data not specified, but noted to inhibit cell proliferation. | [1] |
| 2 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6) | MCF-7 (Breast Cancer) | SRB Assay | IC50 = 38.0 µM | |
| 3 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7) | MCF-7 (Breast Cancer) | SRB Assay | IC50 = 40.6 µM | |
| 4 | N-(4-(4-bromophenyl)thiazol-2-yl) derivatives | Gram-positive bacteria | Antimicrobial | IC50: 10–25 μM | |
| 5 | 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (4i) | Multiple Cancer Cell Lines | Anticancer | Mean Growth Percent = 97.48 (at 10 µM) | [2] |
| 6 | 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | Anticancer | Percent Growth Inhibition = 41.25 (at 10 µM) | [2] |
Structure-Activity Relationship Insights
From the available data, several key structure-activity relationships can be inferred:
-
Core Benzamide Structure : The this compound scaffold serves as a crucial pharmacophore. The presence of the bromophenyl and chlorobenzoyl moieties is a common feature in derivatives exhibiting biological activity.[1]
-
Anticancer Activity :
-
The introduction of a thiazole ring, as seen in compounds 2 and 3 , appears to be a viable strategy for developing anticancer agents, although the potency is moderate.
-
The N-benzyl group with a nitro substitution in compound 1 is suggested to enhance electrophilicity, potentially leading to covalent modification of target proteins in cancer cells.[1]
-
In related triazole derivatives (5 and 6 ), the substitution on the N-aryl ring significantly influences anticancer activity, with dimethyl and chloro substitutions showing notable effects.[2] The 4-bromophenyl moiety has been highlighted as being essential for the anticancer activity of some compounds.[3]
-
-
Antimicrobial Activity :
-
Modification of the core structure to include a thiazole ring (compound 4 ) has been shown to yield derivatives with potent activity against Gram-positive bacteria, possibly by disrupting lipid biosynthesis.
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of this compound Derivatives
A general synthetic route involves a multi-step process:
-
Formation of Acid Chloride : The corresponding benzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the benzoyl chloride derivative.
-
Amidation : The synthesized benzoyl chloride is then reacted with the appropriate aniline derivative (e.g., 4-bromoaniline) in the presence of a base (e.g., triethylamine or pyridine) to form the final N-arylbenzamide product.
-
Further Derivatization : For more complex derivatives, additional steps such as N-alkylation or heterocycle formation are carried out on the amide product.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization : The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[4]
In Vitro Antimicrobial Activity (Microtiter Broth Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum : A standardized suspension of the target microorganism is prepared.
-
Serial Dilution : The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the microbial suspension.
-
Incubation : The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[5]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for SAR studies of benzamide derivatives.
References
- 1. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 2. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antimicrobial Potential of N-(4-Bromophenyl)-4-chlorobenzamide: A Comparative Analysis
For Immediate Release
In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzamide derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anticipated antimicrobial activity of N-(4-Bromophenyl)-4-chlorobenzamide, contextualized by experimental data from structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.
Introduction to this compound
This compound is a halogenated benzanilide. The presence of halogen atoms in aromatic structures is known to often enhance their biological activities, including antimicrobial effects.[1] While direct and extensive antimicrobial screening data for this compound is not widely published, its structural similarity to other tested benzamide derivatives allows for a predictive comparison of its potential efficacy.
Comparative Antimicrobial Activity
To provide a benchmark for the expected antimicrobial performance of this compound, we can examine the experimental data for a closely related analogue, N-(4-bromophenyl)benzamide, which lacks the 4-chloro substitution on the benzoyl ring. A recent study on the synthesis and in-vitro antimicrobial activity of novel benzamide derivatives provides valuable comparative data.[2]
Table 1: Antimicrobial Activity of N-(4-bromophenyl)benzamide and a Positive Control [2]
| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N-(4-bromophenyl)benzamide | Bacillus subtilis | 24 | 6.25 |
| Escherichia coli | - | - | |
| Ciprofloxacin (Control) | Bacillus subtilis | 32 | 1.56 |
| Escherichia coli | 28 | 3.12 |
Note: Data for N-(4-bromophenyl)benzamide against E. coli was not provided in the cited study.
The data indicates that N-(4-bromophenyl)benzamide exhibits significant activity against the Gram-positive bacterium Bacillus subtilis. It is plausible that the addition of a chloro group at the 4-position of the benzoyl ring in this compound could further modulate this activity, potentially broadening its spectrum to include Gram-negative bacteria. Halogenation is a common strategy in medicinal chemistry to enhance the antimicrobial properties of lead compounds.[1]
Experimental Protocols
The following is a detailed methodology for the synthesis and antimicrobial evaluation of benzamide derivatives, adapted from established protocols.[2]
Synthesis of N-substituted Benzamides
-
Acid Chloride Formation: The appropriately substituted benzoic acid is refluxed with thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to 0°C. The desired substituted aniline (e.g., 4-bromoaniline) is added dropwise to the solution. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting solid is purified by recrystallization from a suitable solvent to afford the pure N-substituted benzamide.
Antimicrobial Screening
1. Disc Diffusion Method:
-
Bacterial cultures are grown to a standard turbidity.
-
The bacterial suspension is uniformly spread onto Mueller-Hinton agar plates.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The discs are placed on the agar surface.
-
Plates are incubated at 37°C for 24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
2. Minimum Inhibitory Concentration (MIC) Determination:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
A positive control (medium with bacteria) and a negative control (medium only) are included.
-
The plate is incubated at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, many antimicrobial compounds from the benzamide and related classes are known to interfere with essential cellular processes. These can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with nucleic acid synthesis, or inhibition of crucial enzymes.[3] Further investigation is required to determine the specific molecular targets of this compound.
Visualizing the Workflow
The general process for the synthesis and evaluation of the antimicrobial activity of novel benzamide derivatives can be visualized as follows:
Caption: Workflow for Synthesis and Antimicrobial Screening of Benzamides.
Conclusion
While direct experimental evidence for the antimicrobial activity of this compound is pending, comparative analysis with structurally similar compounds, such as N-(4-bromophenyl)benzamide, suggests a promising potential, particularly against Gram-positive bacteria. The presence of dual halogen substitutions may further enhance its activity and broaden its antimicrobial spectrum. The experimental protocols outlined provide a robust framework for the systematic evaluation of this and other novel benzamide derivatives. Further research is warranted to fully characterize the antimicrobial profile and mechanism of action of this compound.
References
A Comparative Guide to the Bioactivity of N-(4-Bromophenyl)-4-chlorobenzamide and Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-(4-Bromophenyl)-4-chlorobenzamide
This compound is a synthetic compound belonging to the benzamide class of molecules. Its structure, featuring a brominated phenyl ring linked via an amide bond to a chlorinated benzoyl group, suggests potential for various biological activities. Benzamides are a well-established class of compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and potentially antimicrobial and anticancer effects. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its bioactivity.
Postulated Bioactivity and Comparison with Known Inhibitors
Based on the observed activities of structurally similar compounds, this compound may exhibit antimicrobial and anticancer properties. A closely related compound, N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide , has demonstrated in vitro activity against both bacterial strains and cancer cell lines. This suggests that the core this compound scaffold may be a key contributor to these biological effects.
Antimicrobial Activity
The disruption of bacterial cell wall synthesis is a potential mechanism of action for the antimicrobial effects of this compound, as suggested for its nitrobenzyl derivative. Should this be the case, its bioactivity could be compared to known inhibitors of bacterial cell wall synthesis.
Table 1: Comparison of Potential Antimicrobial Activity with Known Bacterial Cell Wall Synthesis Inhibitors
| Compound/Class | Target/Mechanism of Action | Reported MIC Range |
| This compound | Hypothesized: Bacterial Cell Wall Synthesis | To be determined |
| Beta-Lactams (e.g., Penicillin) | Inhibit penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. | 0.01 - >128 µg/mL |
| Glycopeptides (e.g., Vancomycin) | Bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation. | 0.5 - 8 µg/mL |
| Fosfomycin | Inhibits MurA, an enzyme involved in the early stages of peptidoglycan synthesis. | 0.25 - 256 µg/mL |
Anticancer Activity
The anticancer potential of this compound could be evaluated against various cancer cell lines. The structurally similar N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide has shown cytotoxic effects. A possible mechanism could involve the modulation of cell cycle regulatory proteins, such as p21.
Table 2: Comparison of Potential Anticancer Activity with Known Inhibitors
| Compound/Class | Target/Mechanism of Action | Reported IC50 Range |
| This compound | Hypothesized: e.g., p21 modulation | To be determined |
| Doxorubicin | DNA intercalator and topoisomerase II inhibitor. | 0.01 - 5 µM |
| Paclitaxel | Microtubule stabilizer, leading to cell cycle arrest. | 0.001 - 0.1 µM |
| Nutlin-3a | MDM2 inhibitor, leading to p53 (and subsequently p21) activation. | 0.1 - 10 µM |
Experimental Protocols
To ascertain the bioactivity of this compound, the following detailed experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and the experimental workflows, the following diagrams are provided.
Caption: Hypothesized inhibition of bacterial cell wall synthesis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothesized modulation of the p21 cell cycle pathway.
Caption: Workflow for MTT cell viability assay.
Conclusion
While the direct bioactivity of this compound remains to be experimentally determined, the analysis of structurally related compounds provides a strong rationale for investigating its potential antimicrobial and anticancer properties. The experimental protocols detailed in this guide offer a clear pathway for researchers to quantitatively assess its efficacy and to elucidate its mechanism of action. Further research is warranted to synthesize this compound, perform the described bioassays, and ultimately position it within the landscape of known inhibitors. This foundational work is crucial for any future drug development efforts centered on this promising chemical scaffold.
Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide and other benzamide-based inhibitors, offering insights into potential cross-reactivity based on available data for structurally and functionally similar compounds. While direct experimental cross-reactivity data for this compound is not extensively available in public literature, this document serves as a valuable resource by examining the behavior of analogous compounds against common drug targets, such as protein kinases and bromodomains.
Introduction to this compound
This compound is a synthetic compound belonging to the benzamide class of molecules.[1] Benzamides are a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The mechanism of action for many benzamide derivatives involves the inhibition of specific protein targets, such as protein kinases or bromodomains, which are crucial regulators of cellular processes.[3][4] Given its structural features, it is plausible that this compound may exhibit inhibitory activity against one or more of these target families. Understanding its potential for cross-reactivity is therefore a critical step in its development as a therapeutic agent.
Hypothetical Cross-Reactivity Profiling: A Comparative Approach
In the absence of direct data, we can infer the potential cross-reactivity of this compound by analyzing the selectivity profiles of other benzamide-based inhibitors. This section presents a comparative overview of representative compounds against panels of protein kinases and bromodomains.
Table 1: Comparative Kinase Inhibition Profile of Representative Benzamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Compound(s) | IC50 (nM) |
| HSD1993 | CDK2 | 4 | HSD1217 | 185 |
| CDK12 | 9 | |||
| Axitinib | VEGFR1 | 0.1 | Sunitinib | 2 |
| VEGFR2 | 0.2 | 9 | ||
| VEGFR3 | 0.1-0.3 | 7 | ||
| PDGFRβ | 1.6 | 56 | ||
| c-KIT | 1.6 | 7 | ||
| Compound 11 (EGFR Inhibitor) | EGFR | <10 (91% inhibition at 10 nM) | Erlotinib | 2 |
| Compound 13 (EGFR Inhibitor) | EGFR | <10 (92% inhibition at 10 nM) | Erlotinib | 2 |
Data presented is a compilation from various sources for illustrative purposes.[3][5][6]
Table 2: Comparative Bromodomain Inhibition Profile of Representative Benzamide Derivatives
| Compound | Target Bromodomain | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| DCB29 | BPTF | 13.2 | (+)-JQ1 (BET inhibitor) | >100 |
| I-BET762 | BRD2/3/4 | (preclinical antagonist) | (+)-JQ1 | 0.05 |
| Hypothetical this compound | BRD4 | To be determined | (+)-JQ1 | 0.05 |
Data presented is a compilation from various sources for illustrative purposes.[4][7]
Experimental Protocols for Cross-Reactivity Screening
To experimentally determine the cross-reactivity profile of this compound, a tiered approach is recommended, starting with broad screening panels followed by more focused assays.
Kinase Profiling
A comprehensive kinase screen, such as the KinomeScan™ platform, can be employed to assess the inhibitory activity of the compound against a large panel of human kinases.
Experimental Protocol: KinomeScan™ Assay
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution.
-
Assay Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is mixed with an immobilized ligand that binds to the active site of the kinase. The test compound is then added to the mixture.
-
Competition: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding of the test compound.
-
Data Analysis: The %Ctrl values are used to calculate dissociation constants (Kd) or IC50 values to quantify the binding affinity of the compound for each kinase.
Bromodomain Profiling
Similarly, a BROMOscan® assay can be utilized to evaluate the binding of this compound to a panel of bromodomain-containing proteins.
Experimental Protocol: BROMOscan® Assay
-
Compound Preparation: The test compound is prepared in DMSO.
-
Assay Principle: This is a competitive binding assay where the test compound competes with a proprietary, tagged ligand for binding to the bromodomain target.
-
Assay Execution: The bromodomain, tagged ligand, and test compound are incubated together.
-
Detection: The amount of tagged ligand displaced by the test compound is quantified.
-
Data Analysis: The results are typically reported as Kd or IC50 values, indicating the binding affinity of the compound for each bromodomain.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the potential biological context of this compound's activity, the following diagrams are provided.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: Hypothetical mechanism of action via BET bromodomain inhibition.
Conclusion
While the precise cross-reactivity profile of this compound remains to be experimentally determined, a comparative analysis of related benzamide derivatives suggests that it has the potential to interact with both protein kinases and bromodomains. The provided experimental protocols and workflows offer a clear path for elucidating the selectivity of this compound. A thorough understanding of its on- and off-target activities will be essential for its future development as a safe and effective therapeutic agent. Researchers are encouraged to perform comprehensive screening to build a detailed cross-reactivity profile, which will be invaluable for interpreting biological data and guiding further optimization efforts.
References
- 1. N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide | Benchchem [benchchem.com]
- 2. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. EP2792355A1 - Compounds for use as bromodomain inhibitors - Google Patents [patents.google.com]
N-(4-Bromophenyl)-4-chlorobenzamide: An Analysis of Available Efficacy Data
Initial investigations into the in vivo and in vitro efficacy of N-(4-Bromophenyl)-4-chlorobenzamide reveal a significant lack of publicly available scientific literature and experimental data. Extensive searches have not yielded specific studies detailing its biological activity, mechanism of action, or comparative efficacy against other compounds. Therefore, this guide will focus on the available data for its close structural analog, N-(4-Bromophenyl)-2-chlorobenzamide, to provide insights into the potential therapeutic activities of this class of compounds.
While direct experimental data for this compound is unavailable, research into related benzamide derivatives suggests potential for both anticancer and antimicrobial applications. The core structure is a recognized scaffold in medicinal chemistry. For the purpose of this comparative guide, we will examine the reported activities of N-(4-Bromophenyl)-2-chlorobenzamide, where the position of the chlorine atom on the benzamide ring is shifted from the para (4) to the ortho (2) position.
Comparative Analysis: N-(4-Bromophenyl)-2-chlorobenzamide
Preliminary studies on N-(4-Bromophenyl)-2-chlorobenzamide indicate potential biological activities, including insecticidal and antimicrobial properties. Some benzamide analogs have also been investigated for their antiproliferative effects.
In Vitro Efficacy Data
Quantitative data for the in vitro efficacy of N-(4-Bromophenyl)-2-chlorobenzamide is not extensively detailed in the available literature. However, related benzamide derivatives have shown activity against various cell lines and microbial strains. For illustrative purposes, a hypothetical data table is presented below, based on typical assays used for evaluating such compounds.
| Compound | Assay Type | Target | Potency (IC₅₀/MIC) | Reference |
| N-(4-Bromophenyl)-2-chlorobenzamide | Antiproliferative Assay | MCF-7 (Breast Cancer Cell Line) | <50 µM[1] | Hypothetical |
| N-(4-Bromophenyl)-2-chlorobenzamide | Antimicrobial Assay | Gram-positive bacteria | 10–25 µM[1] | Hypothetical |
| Alternative Compound 1 (e.g., Combretastatin A-4) | Tubulin Polymerization Inhibition | Tubulin | 2-3 µM | Published Data |
| Alternative Compound 2 (e.g., Vancomycin) | Bacterial Cell Wall Synthesis Inhibition | Peptidoglycan | 1 µg/mL | Published Data |
Note: The data for N-(4-Bromophenyl)-2-chlorobenzamide is illustrative and based on general findings for related compounds, as specific quantitative values were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard methodologies would be employed to assess its efficacy.
In Vitro Antiproliferative Assay (Example: MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.
In Vitro Antimicrobial Assay (Example: Broth Microdilution)
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound is unknown. However, based on related compounds, several potential pathways could be involved.
Potential Anticancer Mechanism
Some benzamide derivatives are known to interfere with microtubule dynamics, which are crucial for cell division. This can lead to cell cycle arrest and apoptosis.
Caption: Potential anticancer signaling pathway.
Potential Antimicrobial Mechanism
The antimicrobial activity of similar compounds has been attributed to the disruption of essential bacterial processes, such as cell wall synthesis or lipid biosynthesis.
Caption: Potential antimicrobial experimental workflow.
References
Target Validation Studies for N-(4-Bromophenyl)-4-chlorobenzamide: A Comparative Guide
Disclaimer: Publicly available information on the specific biological target and validated studies for N-(4-Bromophenyl)-4-chlorobenzamide is limited. This guide presents a hypothetical target validation framework based on the known activities of structurally similar benzamide compounds, which have shown potential as anticancer and antimicrobial agents. The experimental data presented is illustrative and intended to serve as a template for researchers investigating this and related molecules.
This guide provides a comparative analysis of this compound against a hypothetical target, Bruton's tyrosine kinase (BTK), a clinically relevant target in B-cell malignancies. This hypothetical scenario is constructed to demonstrate a comprehensive target validation workflow.
Comparative Performance Analysis
Here, we compare the hypothetical inhibitory activity of this compound against known BTK inhibitors.
| Compound | Target | IC50 (nM) | Cell-Based Potency (EC50, nM) | Selectivity (vs. a panel of 100 kinases) |
| This compound (Hypothetical) | BTK | 75 | 150 | High selectivity against TEC family kinases |
| Ibrutinib | BTK | 0.5 | 11 | Broad (targets other kinases like EGFR, TEC, ITK) |
| Acalabrutinib | BTK | 3 | 5 | Higher selectivity for BTK over other kinases |
| Zanubrutinib | BTK | 0.2 | 1.2 | High selectivity for BTK |
Experimental Protocols
Detailed methodologies for key target validation experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify the direct binding of this compound to BTK in a cellular environment.
Protocol:
-
Cell Culture: Human B-lymphoma cell line (e.g., TMD8) is cultured to 80% confluency.
-
Compound Treatment: Cells are treated with either DMSO (vehicle control) or 10 µM this compound for 1 hour at 37°C.
-
Thermal Challenge: Cell suspensions are aliquoted and heated individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Cells are lysed by three freeze-thaw cycles.
-
Protein Quantification: The soluble protein fraction is separated from the precipitated protein by centrifugation. The supernatant is collected, and the protein concentration is normalized.
-
Western Blotting: The levels of soluble BTK in each sample are quantified by Western blotting using a specific anti-BTK antibody.
-
Data Analysis: The melting curve of BTK in the presence and absence of the compound is plotted. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinase Profiling Assay
This experiment assesses the selectivity of this compound against a broad panel of human kinases.
Protocol:
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Kinase Panel: A panel of purified, active human kinases (e.g., the 468-kinase panel from Eurofins) is used.
-
Kinase Reaction: The compound is incubated with each kinase, ATP, and a specific substrate under optimal reaction conditions.
-
Activity Measurement: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a radiometric (33P-ATP) or fluorescence-based method.
-
Data Analysis: The percent inhibition of each kinase at a given compound concentration (e.g., 1 µM) is calculated. The IC50 values for highly inhibited kinases are then determined from dose-response curves.
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of this compound in a mouse model of B-cell lymphoma.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with TMD8 cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Mice are randomized into groups: vehicle control, this compound (e.g., 50 mg/kg, oral, daily), and a positive control (e.g., Ibrutinib, 25 mg/kg, oral, daily).
-
Dosing and Monitoring: Animals are dosed for a specified period (e.g., 21 days). Tumor volume and body weight are measured twice weekly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., measuring BTK phosphorylation).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.
Visualizations
The following diagrams illustrate key aspects of the hypothetical target validation workflow.
Caption: Hypothetical inhibition of the BTK signaling pathway by this compound.
Caption: A general workflow for target identification and validation of a bioactive compound.
Caption: Decision-making flowchart for the target validation process.
Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods
For researchers and professionals in drug development and organic chemistry, the efficient synthesis of target molecules is paramount. N-(4-bromophenyl)-4-chlorobenzamide is a valuable scaffold in medicinal chemistry and material science. This guide provides a comparative analysis of three primary methods for its synthesis: Conventional Schotten-Baumann Reaction, Microwave-Assisted Synthesis, and a One-Pot Synthesis approach. The comparison focuses on key performance metrics, supported by detailed experimental protocols to facilitate reproducibility.
Performance Comparison of Synthesis Methods
The selection of a synthetic route often involves a trade-off between reaction time, yield, and procedural complexity. The following table summarizes the quantitative data for the different approaches to synthesizing this compound.
| Parameter | Method 1: Conventional | Method 2: Microwave-Assisted | Method 3: One-Pot Synthesis |
| Starting Materials | 4-Chloroaniline, 4-Bromobenzoyl chloride | 4-Chloroaniline, 4-Bromobenzoyl chloride | 4-Bromobenzoic acid, 4-Chloroaniline |
| Key Reagents/Catalysts | 4-Methylmorpholine, Benzotriazol-1-ol | None (Microwave Irradiation) | Thionyl chloride, Pyridine |
| Solvent | 1,2-Dichloroethane, Water | Dichloromethane (or solvent-free) | Toluene |
| Reaction Temperature | 40°C | 100°C - 150°C | 70°C, then Room Temp. |
| Reaction Time | 20 hours[1] | 5 - 15 minutes | 3 - 5 hours |
| Reported Yield | ~95%[1] | >90% (typical for similar reactions) | >85% (typical for similar reactions) |
| Work-up/Purification | Extraction, Recrystallization | Filtration/Evaporation, Recrystallization | Extraction, Recrystallization |
Experimental Protocols
Detailed methodologies for the three synthesis routes are provided below. These protocols are based on established chemical principles and data from analogous reactions.
Method 1: Conventional Synthesis (High-Yield Protocol)
This method, an adaptation of the Schotten-Baumann reaction, utilizes coupling agents to achieve a high yield.
Protocol:
-
To a solution of 4-chloroaniline (1.0 eq) in a mixture of 1,2-dichloroethane and water, add 4-methylmorpholine (1.2 eq).
-
Add benzotriazol-1-ol (1.1 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add 4-bromobenzoyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 40°C and stir for 20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[1]
Method 2: Microwave-Assisted Synthesis
This protocol leverages microwave energy to dramatically reduce reaction times, a key advantage for rapid library synthesis and process optimization.[2]
Protocol:
-
In a 10 mL microwave reactor vessel, combine 4-chloroaniline (1.0 eq), 4-bromobenzoyl chloride (1.0 eq), and a suitable solvent like dichloromethane (3-5 mL) or perform the reaction solvent-free.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120°C) for 5-15 minutes.[3]
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Method 3: One-Pot Synthesis from Carboxylic Acid
This efficient method avoids the isolation of the intermediate acid chloride, thereby streamlining the workflow and reducing waste.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromobenzoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the mixture to 70°C and maintain for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) in toluene with pyridine (1.2 eq).
-
Slowly add the freshly prepared 4-bromobenzoyl chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor for completion by TLC.
-
Filter the reaction mixture to remove pyridine hydrochloride salt.
-
Wash the filtrate with 1M HCl and water, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by recrystallization.
Visualizing the Synthesis
To better understand the workflow and chemical transformations, the following diagrams are provided.
Caption: Comparative workflow of the three synthesis methods.
Caption: General reaction mechanism for amide formation.
References
Reproducibility of N-(4-Bromophenyl)-4-chlorobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental results related to the synthesis and potential biological activities of N-(4-Bromophenyl)-4-chlorobenzamide. While direct studies on the experimental reproducibility of this specific compound are not extensively available in the public domain, this document outlines the standard synthetic protocols and expected outcomes based on established chemical principles and data from analogous compounds. The information presented here serves as a foundational guide for researchers aiming to synthesize, characterize, and evaluate this compound, with a focus on achieving reproducible results.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction between 4-bromoaniline and 4-chlorobenzoyl chloride.[1] This is a well-established and generally reproducible reaction in organic chemistry.
Experimental Protocol:
A standardized protocol for the synthesis is detailed below. Adherence to these steps is crucial for obtaining consistent and reproducible yields and purity.
Materials:
-
4-bromoaniline
-
4-chlorobenzoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 4-bromoaniline in the chosen inert solvent in a reaction vessel.
-
Add the base to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Slowly add an equimolar amount of 4-chlorobenzoyl chloride to the stirring solution at room temperature.
-
Continue stirring the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a dilute acid, a dilute base, and brine to remove unreacted starting materials and byproducts.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.
Expected Data and Reproducibility:
The following table summarizes the expected physicochemical properties of this compound. Reproducible experiments should yield results within a narrow range of these values.
| Property | Expected Value |
| Molecular Formula | C13H9BrClNO[2][3] |
| Molecular Weight | 310.57 g/mol [3][4] |
| Appearance | White to off-white solid[1] |
| Melting Point | Not widely reported, requires experimental determination |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF)[1] |
Note: The melting point is a critical parameter for assessing purity and reproducibility. A sharp melting point indicates high purity.
Visualization of the Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward workflow. The following diagram, generated using Graphviz, illustrates the key steps of the process.
Figure 1. Synthetic Workflow
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not well-documented, related benzamide derivatives have shown potential as antimicrobial and anticancer agents.[1][5] For instance, some benzamides are known to inhibit chitin synthesis in insects and show antiproliferative effects against cancer cell lines.[1]
The diagram below presents a hypothetical signaling pathway that could be investigated to explore the mechanism of action of this compound, based on the activities of similar compounds.
Figure 2. Hypothetical Signaling Pathway
Comparison with Alternatives
The biological activity of this compound can be compared to other halogenated benzamide derivatives. The nature and position of the halogen substituents can significantly influence the compound's efficacy and mechanism of action.
| Compound | Reported Biological Activity |
| This compound | Potential antimicrobial and anticancer activities based on structural similarity to active compounds. |
| N-(4-chlorophenyl)benzamide | A structurally related compound, with potential for similar biological activities.[6] |
| N-(3-bromophenyl)-4-chlorobenzamide | An isomer that may exhibit different binding affinities and biological effects due to the altered position of the bromine atom.[4][7] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | These more complex derivatives have shown promising antimicrobial and antiproliferative activities.[5] |
Conclusion
The synthesis of this compound is based on a reproducible chemical reaction. Researchers can achieve consistent results by following standardized protocols and carefully characterizing the final product. While direct experimental data on the reproducibility of its biological effects are limited, this guide provides a framework for comparison with related compounds and for designing experiments to elucidate its mechanism of action. Further research is needed to establish a comprehensive profile of this compound's biological activities and to confirm the reproducibility of these effects across different experimental settings.
References
- 1. Buy N-(4-Bromophenyl)-2-chloro-benzamide (EVT-374478) | 66569-05-9 [evitachem.com]
- 2. PubChemLite - this compound (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chlorobenzamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 4. N-(3-bromophenyl)-4-chlorobenzamide | C13H9BrClNO | CID 835014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - N-(4-bromophenyl)-3-chlorobenzamide (C13H9BrClNO) [pubchemlite.lcsb.uni.lu]
Comparative Analysis of N-(4-Bromophenyl)-Substituted Compounds: Insights from Docking Studies and Binding Affinity Assays
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential drug candidates is paramount. This guide provides a comparative analysis of the binding affinity of N-(4-bromophenyl)-substituted compounds, drawing insights from published docking and in vitro studies. While specific experimental data for N-(4-Bromophenyl)-4-chlorobenzamide was not prominently available in the reviewed literature, this guide utilizes closely related N-(4-bromophenyl) sulfonamide derivatives as a case study to illustrate the comparative methodologies and data presentation relevant to this class of compounds.
The N-phenylbenzamide scaffold and its bioisosteres are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. The presence and position of halogen substituents on the phenyl rings can significantly influence the binding affinity and efficacy of these compounds. Molecular docking studies and in vitro binding assays are crucial tools for elucidating these relationships and guiding the development of more potent therapeutic agents.
Comparison of Binding Affinities: A Case Study on N-(4-Bromophenyl) Sulfonamide Derivatives
To illustrate a comparative analysis, this guide presents data on a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides that have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase, two important therapeutic targets.
| Compound | Target Enzyme | Binding Affinity (IC50, µM) |
| N-(4-bromophenyl)-4-ethoxybenzenesulfonamide (Parent Compound) | Acetylcholinesterase | > 100 (example value) |
| α-glucosidase | > 100 (example value) | |
| Derivative 5l (N-(2,4-dinitrophenyl)-N-(4-bromophenyl)-4-ethoxybenzenesulfonamide) | Acetylcholinesterase | 52.63 ± 0.14 |
| α-glucosidase | 124.74 ± 0.18 | |
| Derivative 5h (N-(4-chlorophenyl)-N-(4-bromophenyl)-4-ethoxybenzenesulfonamide) | Acetylcholinesterase | 98.72 ± 0.12 |
| α-glucosidase | 57.38 ± 0.19 | |
| Derivative 5j (N-(4-methylphenyl)-N-(4-bromophenyl)-4-ethoxybenzenesulfonamide) | Acetylcholinesterase | 92.52 ± 0.16 |
| α-glucosidase | 123.36 ± 0.19 |
Data is based on a study of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides and their enzyme inhibition potential.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for molecular docking and in vitro cell viability assays, which are commonly used in the evaluation of compounds like this compound.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand structure is built and optimized using a molecular modeling software.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore the conformational space of the ligand within the protein's active site and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).[2][6]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours.[3][6]
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is proportional to the number of viable cells.[3]
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[6]
Visualizing Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can provide a clear and concise overview of the research process and the biological context of the study.
Caption: A generalized workflow for in silico and in vitro evaluation of drug candidates.
Caption: A simplified signaling pathway illustrating the mechanism of action of a benzamide derivative.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
A Comparative Guide to N-(4-Bromophenyl)-4-chlorobenzamide and N-(4-Bromophenyl)-2-chlorobenzamide for Researchers
This guide provides a detailed comparison of the isomeric compounds N-(4-Bromophenyl)-4-chlorobenzamide and N-(4-Bromophenyl)-2-chlorobenzamide, tailored for researchers, scientists, and drug development professionals. The comparison covers their synthesis, physicochemical properties, and reported biological activities, supported by available data and experimental protocols.
Introduction
This compound and N-(4-Bromophenyl)-2-chlorobenzamide are positional isomers, differing only in the location of the chlorine atom on the benzamide ring. This subtle structural variation can lead to significant differences in their chemical reactivity, physical properties, and biological activities. Understanding these differences is crucial for their potential applications in medicinal chemistry and agrochemical research.
Synthesis and Physicochemical Properties
Both isomers are typically synthesized via an amidation reaction between a substituted aniline and a substituted benzoyl chloride.
Synthesis of this compound: This isomer is prepared by the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of a base like triethylamine.[1]
Synthesis of N-(4-Bromophenyl)-2-chlorobenzamide: This isomer is synthesized through the condensation reaction of 4-bromoaniline and 2-chlorobenzoyl chloride, often using a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Below are the generalized synthesis pathways for both compounds.
Caption: General synthesis scheme for this compound.
Caption: General synthesis scheme for N-(4-Bromophenyl)-2-chlorobenzamide.
Physicochemical Properties
The fundamental physicochemical properties of the two isomers are summarized in the table below.
| Property | This compound | N-(4-Bromophenyl)-2-chlorobenzamide |
| Molecular Formula | C₁₃H₉BrClNO | C₁₃H₉BrClNO |
| Molecular Weight | 310.57 g/mol | 310.57 g/mol |
| CAS Number | 7461-40-7[2] | 66569-05-9[3] |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
Biological Activity and Performance
Direct comparative studies with quantitative experimental data for both isomers are limited in publicly available literature. However, individual reports and studies on related compounds provide insights into their potential biological activities.
This compound: Direct experimental data on the biological activity of this specific isomer is scarce. However, derivatives and structurally similar benzamides have been investigated for anticancer and antimicrobial properties.[1] For instance, more complex derivatives have shown inhibitory activity against cancer cell lines like MCF-7 (breast cancer).[1]
N-(4-Bromophenyl)-2-chlorobenzamide: This isomer has been more extensively studied for its biological activities. It is recognized for its potential as an insect chitin synthesis inhibitor , making it a candidate for insecticide development.[3] It has shown efficacy against pests such as sciarid flies.[3] Furthermore, this compound has been investigated for its antimicrobial and antiproliferative activities, suggesting a broader potential in therapeutic applications.[3] Preliminary studies indicate it may exhibit antimicrobial properties through mechanisms like membrane disruption or interference with metabolic pathways.[3] Some benzamide analogs have demonstrated antiproliferative effects against MCF-7 breast cancer cells with IC₅₀ values under 50 μM.[3]
Comparative Summary of Biological Activities
| Biological Activity | This compound | N-(4-Bromophenyl)-2-chlorobenzamide |
| Insecticidal | Not well-documented | Investigated as a chitin synthesis inhibitor[3] |
| Antimicrobial | Investigated in related derivatives[1] | Investigated, potential membrane disruption[3] |
| Anticancer | Investigated in related derivatives[1] | Investigated for antiproliferative effects[3] |
Note: The information in this table is based on available literature and does not represent a direct head-to-head comparison from a single study.
Experimental Protocols
General Synthesis of N-Phenylbenzamides
This protocol is a generalized procedure for the synthesis of N-phenylbenzamide derivatives.
Caption: General workflow for the synthesis of N-phenylbenzamides.
Procedure:
-
To a solution of the appropriate aniline (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0°C, add the corresponding benzoyl chloride (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure N-phenylbenzamide derivative.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., RPMI-1640).
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Proposed Mechanism of Action: Chitin Synthesis Inhibition
For N-(4-Bromophenyl)-2-chlorobenzamide, a proposed mechanism of action is the inhibition of chitin synthesis in insects. Chitin is a vital component of the insect exoskeleton.
Caption: Proposed mechanism of chitin synthesis inhibition.
Conclusion
While this compound and N-(4-Bromophenyl)-2-chlorobenzamide are structurally similar, the position of the chlorine atom appears to significantly influence their documented biological activities. The 2-chloro isomer has shown more promise in the literature as a potential insecticidal agent due to its chitin synthesis inhibition properties, and it has also been a subject of investigation for antimicrobial and antiproliferative activities. In contrast, there is a lack of direct experimental evidence for the biological activities of the 4-chloro isomer, with most of the related research focusing on more complex derivatives.
For drug development and agrochemical professionals, N-(4-Bromophenyl)-2-chlorobenzamide may represent a more immediate lead for further investigation, particularly in the development of novel insecticides. Future research should include direct, quantitative comparative studies of these two isomers to fully elucidate their structure-activity relationships and to identify the most promising candidates for specific applications.
References
A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of N-(4-Bromophenyl)-4-chlorobenzamide analogs against various cancer cell lines. The information presented herein is compiled from recent scientific literature to aid in the research and development of novel anticancer agents.
Introduction
N-phenylbenzamide derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting a wide range of biological activities. Their structural versatility allows for modifications to enhance potency and selectivity against cancer cells. This guide focuses on analogs of this compound, summarizing their cytotoxic profiles and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected N-phenylbenzamide derivatives. It is important to note that the presented compounds are structurally related to this compound but are not direct analogs with systematic substitutions. The data is compiled from different studies and provides a comparative overview of their anticancer potential.
| Compound ID | Structure | Cell Line (Cancer Type) | IC50/GI50 (µM) | Assay |
| 4g | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT |
| HeLa (Cervical) | 9.3 | MTT | ||
| MCF-7 (Breast) | 8.9 | MTT | ||
| 6g | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT |
| NCI-H23 (Lung) | 13.97 | MTT | ||
| MDAMB-231 (Breast) | 11.35 | MTT | ||
| MCF-7 (Breast) | 11.58 | MTT | ||
| A-549 (Lung) | 15.77 | MTT |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow the plates to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of compound that causes 50% growth inhibition).
Mechanism of Action: Apoptosis Induction
Studies on N-substituted benzamides suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The intrinsic mitochondrial pathway has been identified as a key mechanism.[1][2]
Signaling Pathway of Benzamide-Induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by certain N-substituted benzamide analogs, leading to programmed cell death.
Caption: Intrinsic apoptosis pathway induced by N-substituted benzamides.
This p53-independent pathway is characterized by the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[1][2] Benzamide analogs can lead to the downregulation of anti-apoptotic proteins like Bcl-2, shifting the balance towards pro-apoptotic proteins such as Bax.[1] This results in the release of cytochrome c, which then activates caspase-9, an initiator caspase.[1][2] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1] Overexpression of Bcl-2 has been shown to inhibit this apoptotic process.[1][2]
Experimental Workflow
The general workflow for screening and evaluating the cytotoxic potential of novel this compound analogs is depicted below.
Caption: General workflow for cytotoxic evaluation of new compounds.
Conclusion
The N-phenylbenzamide scaffold represents a valuable starting point for the development of novel anticancer agents. The data presented in this guide highlight the cytotoxic potential of analogs of this compound against a range of cancer cell lines. Further structure-activity relationship (SAR) studies, involving systematic modifications of the lead structure, are warranted to optimize the cytotoxic activity and selectivity of these compounds. The elucidation of their detailed mechanisms of action will be crucial for their future clinical development.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(4-Bromophenyl)-4-chlorobenzamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-(4-Bromophenyl)-4-chlorobenzamide, a halogenated aromatic amide. Adherence to these protocols is critical to mitigate potential hazards and ensure regulatory compliance.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, a conservative approach based on the known hazards of similar chemical structures is warranted. Based on data for analogous compounds such as 4-chlorobenzamide, this compound should be handled with caution. It is presumed to be harmful if ingested or inhaled and may cause irritation to the skin and eyes.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is essential.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Property | Value |
| Hazard Classifications | Acute Toxicity, Oral (Category 4)[1][2] Skin Corrosion/Irritation (Category 2)[1] Serious Eye Damage/Eye Irritation (Category 2)[1] Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] |
| Signal Word | Warning[1] |
| Hazard Statements | Harmful if swallowed[1][2]. Causes skin irritation[1][3]. Causes serious eye irritation[1][2]. May cause respiratory irritation[1][3]. |
| Incompatible Materials | Strong oxidizing agents, Strong reducing agents[1]. |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas[1]. |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
The label should clearly state "Hazardous Waste" and "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing and reducing agents[1].
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with all available safety information, including the name of the chemical and any known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container may be disposed of according to institutional guidelines.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container[1]. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spill, then collect the absorbed material into a hazardous waste container[4].
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
